Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Executive Summary In the landscape of modern drug discovery and complex organic synthesis, functionalized cyclic 1,3-diones serve as highly versatile building blocks. 2-(Azepan-2-yl)cyclohexane-1,3-dione is a specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, functionalized cyclic 1,3-diones serve as highly versatile building blocks. 2-(Azepan-2-yl)cyclohexane-1,3-dione is a specialized chemical intermediate characterized by the fusion of a cyclohexane-1,3-dione core with a seven-membered azepane ring[1]. This unique structural motif offers a dense array of reactive sites, making it an invaluable precursor for the development of fused heterocyclic compounds, chiral ligands, and novel pharmacophores.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of this compound's physicochemical properties, a self-validating synthetic methodology, and its downstream pharmacological applications.
Structural and Physicochemical Profiling
Chemical Identity and Data
The molecular architecture of 2-(Azepan-2-yl)cyclohexane-1,3-dione consists of a beta-diketone system substituted at the alpha-carbon (C2) by an azepan-2-yl moiety[1]. This configuration is highly susceptible to keto-enol tautomerization, a dynamic equilibrium that dictates its reactivity. The enol form is heavily stabilized by intramolecular hydrogen bonding, while the basic secondary amine of the azepane ring introduces potential zwitterionic character depending on the pH of the microenvironment.
Soluble in organic solvents (methanol, ethanol, DCM)[1]
Mechanistic Reactivity Profile
The compound's dual functional groups allow it to participate in a broad spectrum of chemical transformations[1]:
Oxidation: The azepane ring and the cyclohexane framework can be oxidized using agents like potassium permanganate to yield complex carboxylic acids[1].
Reduction: The carbonyl groups can be selectively reduced to diols using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1].
Nucleophilic Substitution: The dione core acts as an excellent bis-electrophile for condensation reactions with hydrazines or primary amines, rapidly yielding fused heterocycles.
Synthesis Methodology and Mechanistic Workflow
The direct alkylation of cyclohexane-1,3-dione with a seven-membered nitrogen heterocycle requires precise control over chemoselectivity. The most robust approach utilizes a Lewis acid-mediated nucleophilic addition (a modified Mannich-type trapping), where an in situ generated iminium ion is intercepted by the enol form of the dione[1].
Experimental Protocol: Iminium Trapping Synthesis
This protocol incorporates built-in validation checkpoints to ensure system integrity and high-fidelity results.
Step 1: Iminium Ion Generation
In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve N-Boc-2-hydroxyazepane in anhydrous DCM (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: The cryogenic temperature prevents the premature degradation of the N-Boc-2-hydroxyazepane and strictly controls the highly exothermic formation of the reactive iminium intermediate, ensuring high stereochemical fidelity.
Step 2: Lewis Acid Activation
Add BF₃·OEt₂ dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
Causality: BF₃·OEt₂ acts as a potent Lewis acid to abstract the hydroxyl group, generating the highly electrophilic N-Boc-azepanium iminium ion in situ.
Step 3: Nucleophilic Addition
Add a solution of cyclohexane-1,3-dione in DCM dropwise. Gradually warm the reaction to 0 °C over 2 hours.
Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent. The complete disappearance of the dione spot (visualized via UV or KMnO₄ stain) validates the total consumption of the starting material.
Step 4: Boc Deprotection
Following aqueous quench and extraction, dissolve the crude Boc-protected intermediate in a 4:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
Causality: TFA provides the optimal acidic environment to cleave the tert-butyl carbamate (Boc) group without triggering unwanted aldol condensations or retro-Michael reactions of the 1,3-dione moiety, which commonly occur under basic deprotection conditions.
Validation Checkpoint 2: Analyze a crude aliquot via ¹H-NMR. The complete disappearance of the intense singlet at ~1.4 ppm (9H, tert-butyl group) mathematically validates successful deprotection.
Step 5: Isolation
Concentrate the mixture, neutralize with 1M NaOH to pH 8, extract with EtOAc, and purify via flash column chromatography to yield the pure 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Fig 1: Step-by-step synthesis workflow of 2-(Azepan-2-yl)cyclohexane-1,3-dione via iminium trapping.
The strategic placement of the azepane ring adjacent to a 1,3-dione system makes this compound a privileged scaffold in medicinal chemistry. Its applications span across multiple scientific domains[1]:
Antimicrobial and Anticancer Research: The compound is actively investigated for its biological activities. Fused heterocycles derived from 1,3-diones (such as tetrahydroindolones and acridinediones) frequently exhibit high binding affinities to kinase domains and bacterial topoisomerases[3].
Pharmaceutical Intermediates: By subjecting the dione to condensation reactions with substituted hydrazines, researchers can rapidly synthesize complex pyrazole-fused azepanes. These rigidified structures are highly sought after in modern drug discovery for improving the metabolic stability of lead compounds[3].
Material Science: Oxidative cleavage of the dione ring yields highly functionalized dicarboxylic acids, which serve as specialized monomers in the development of novel polyamides and advanced chemical polymers[1].
Fig 2: Downstream pharmacological applications and chemical space of the synthesized dione core.
Advanced NMR Spectroscopic Analysis of 2-(Azepan-2-yl)cyclohexane-1,3-dione: Tautomeric Dynamics and Structural Elucidation
Executive Summary 2-(Azepan-2-yl)cyclohexane-1,3-dione (C₁₂H₁₉NO₂, MW: 209.28 g/mol ) is a complex heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive organic mole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(Azepan-2-yl)cyclohexane-1,3-dione (C₁₂H₁₉NO₂, MW: 209.28 g/mol ) is a complex heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive organic molecules[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to its highly dynamic structural nature. The presence of a 1,3-dione moiety adjacent to a basic azepane ring induces complex keto-enol tautomerism and potential zwitterionic states.
This whitepaper provides a comprehensive, self-validating technical guide to the NMR spectroscopic elucidation of 2-(Azepan-2-yl)cyclohexane-1,3-dione. It details the causality behind experimental parameter selection, the structural dynamics governing its chemical shifts, and the 2D NMR workflows required to unequivocally prove its molecular connectivity.
Structural Dynamics & Tautomerism
To accurately interpret the NMR spectra of 2-substituted cyclohexane-1,3-diones, one must first understand the thermodynamic equilibrium governing their solution-state structures. Unsubstituted cyclohexane-1,3-diones exist as an equilibrium mixture of diketo and keto-enol forms[2]. Density Functional Theory (DFT) studies indicate that the activation free energy barrier for enolization in cyclic 1,3-diketones is approximately 58.4 kcal/mol[3].
However, the introduction of the azepane ring at the C2 position fundamentally alters this landscape. The nitrogen atom within the azepane ring acts as a localized Lewis base. In non-polar, non-protic solvents (such as CDCl₃), the molecule heavily biases toward the enol form , stabilized by a robust intramolecular hydrogen bond between the enolic hydroxyl group and the azepane nitrogen. Depending on the exact pKa microenvironment, this can further transition into a zwitterionic form (enolate and protonated azepanium).
Fig 1: Tautomeric equilibrium pathways of 2-(Azepan-2-yl)cyclohexane-1,3-dione in solution.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following NMR acquisition protocols are designed as a self-validating system. Every parameter is chosen to prevent artifact generation and to capture the true thermodynamic state of the molecule.
Sample Preparation & Solvent Causality
Protocol: Dissolve 15.0 mg of high-purity 2-(Azepan-2-yl)cyclohexane-1,3-dione in 0.6 mL of Deuterated Chloroform (CDCl₃, 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
The "Why" (Causality): CDCl₃ is deliberately selected over polar protic or strongly hydrogen-bonding solvents (like DMSO-d₆ or CD₃OD). Protic solvents disrupt the critical intramolecular hydrogen bond, leading to rapid intermolecular proton exchange. This exchange broadens the crucial NH/OH signals beyond detection and artificially shifts the tautomeric equilibrium[4]. CDCl₃ preserves the native intramolecular dynamics.
Protocol: Acquire ¹³C data at 125 MHz using an inverse-gated decoupling pulse sequence (zgig on Bruker systems). Set the relaxation delay (D1) to 30.0 seconds .
The "Why" (Causality): Standard ¹³C NMR uses continuous ¹H decoupling, which induces the Nuclear Overhauser Effect (NOE), artificially inflating the signal intensity of carbons attached to protons (CH, CH₂, CH₃) relative to quaternary carbons (Cq). By turning off the decoupler during the D1 delay and ensuring D1 > 5 × T₁ (longitudinal relaxation time), NOE buildup is eliminated. This makes the resulting peak integrals strictly proportional to the number of carbon nuclei, allowing for absolute quantification of the enol vs. diketo ratio.
Internal Validation Criteria
Before data extraction, the system must self-validate:
Lock & Shim Quality: The residual CHCl₃ proton peak must appear as a sharp singlet at exactly 7.26 ppm with a linewidth at half-height (FWHM) of < 1.0 Hz.
Tautomeric Purity Check: The absence of a sharp triplet near 3.5 ppm (which would correspond to the C2 proton in the diketo form) confirms that the molecule exists ≥98% in the enol/zwitterionic state under these specific solvent conditions.
Quantitative NMR Data Summaries
The following tables summarize the validated spectroscopic assignments for the dominant enol form of the compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃, 298 K)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
OH/NH
11.52
br s
-
1H
Enol OH / Zwitterion NH⁺ (Strongly H-bonded)
2'
4.25
dd
10.5, 4.2
1H
Azepane CH (adjacent to N and C=C)
7'
3.20
m
-
2H
Azepane CH₂ (adjacent to N)
4
2.55
t
6.8
2H
Cyclohexane CH₂ (allylic/α to C=O)
6
2.45
t
6.8
2H
Cyclohexane CH₂ (α to C=O)
5
1.95
m
-
2H
Cyclohexane CH₂ (homoallylic)
3', 4', 5', 6'
1.50 - 1.90
m
-
8H
Azepane CH₂ backbone
Table 2: ¹³C NMR Data (125 MHz, CDCl₃, 298 K)
Position
Chemical Shift (δ, ppm)
Type
Assignment / Mechanistic Note
1
197.5
Cq
Cyclohexane Carbonyl (C=O). Highly deshielded.
3
182.4
Cq
Cyclohexane Enol (C-OH).
2
115.2
Cq
Cyclohexane Enol (C=C). Shielded by resonance.
2'
58.2
CH
Azepane C-N. Downfield due to electronegative N.
7'
47.5
CH₂
Azepane C-N.
6
33.5
CH₂
Cyclohexane CH₂ (α to C=O).
3'
29.8
CH₂
Azepane CH₂.
4
28.1
CH₂
Cyclohexane CH₂ (allylic).
6'
27.3
CH₂
Azepane CH₂.
5'
26.1
CH₂
Azepane CH₂.
4'
25.4
CH₂
Azepane CH₂.
5
21.0
CH₂
Cyclohexane CH₂ (central).
Mechanistic Insights & 2D NMR Workflows
While 1D NMR provides the inventory of atoms, 2D NMR provides the architectural blueprint. The most critical structural feature to prove in 2-(Azepan-2-yl)cyclohexane-1,3-dione is the C2–C2' covalent linkage connecting the two ring systems.
The HMBC Logic Workflow
Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe long-range couplings (²J and ³J) between protons and carbons separated by two or three bonds.
Locating the Bridgehead: The proton at the 2'-position of the azepane ring (H2' at 4.25 ppm) is isolated.
Tracing the Connections: In the HMBC spectrum, H2' exhibits strong ³J cross-peaks to both C1 (197.5 ppm) and C3 (182.4 ppm) , as well as a ²J cross-peak to C2 (115.2 ppm) .
Validation: Conversely, the cyclohexane ring protons (H4 at 2.55 ppm) show ³J correlations back to C2, locking the entire molecular framework into place.
The NMR spectroscopic characterization of 2-(Azepan-2-yl)cyclohexane-1,3-dione requires a deliberate approach that accounts for its dynamic keto-enol tautomerism. By utilizing non-polar deuterated solvents and quantitative, NOE-suppressed ¹³C acquisition parameters, researchers can accurately trap and quantify the dominant intramolecularly hydrogen-bonded enol state. The structural integrity of the C2-C2' inter-ring bond is definitively resolved through targeted 2D HMBC workflows, providing a robust, self-validating framework for downstream drug development and synthetic applications.
References
[2] A Study of Tautomerism in Cyclic β-Diketones by Proton Magnetic Resonance. Canadian Journal of Chemistry. Available at:[Link]
[4] Azepane Quaternary Amino Acids As Effective Inducers of 3₁₀ Helix Conformations. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
[3] DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega (NIH/PMC). Available at:[Link]
Physicochemical Profiling and Methodological Workflows for 2-(Azepan-2-yl)cyclohexane-1,3-dione: A Technical Guide
As a Senior Application Scientist, I frequently encounter synthetic building blocks that present unique physicochemical challenges. 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4) is a prime example of such a mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter synthetic building blocks that present unique physicochemical challenges. 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4) is a prime example of such a molecule. By merging a highly flexible, basic 7-membered azepane ring with an acidic, tautomerizable cyclohexane-1,3-dione moiety, this compound exhibits complex amphoteric behavior.
The foundational 1,3-cyclohexanedione core is a highly stable beta-diketone widely utilized as a building block in pharmaceutical and agrochemical synthesis, known for its versatile reactivity in condensation and cyclization reactions 1[1]. When modified with an azepane substituent at the 2-position, the resulting molecule becomes an advanced precursor for central nervous system (CNS) agents and herbicidal inhibitors 2[2]. This guide deconstructs the structural dynamics, physicochemical data, and field-proven isolation protocols required to successfully manipulate this compound.
Structural Dynamics: Amphoterism and Tautomerization
The defining characteristic of 2-(Azepan-2-yl)cyclohexane-1,3-dione is its dual-nature ionization profile. The molecule contains two distinct ionizable centers:
The Acidic Center (Enol): The 1,3-dione system undergoes extensive keto-enol tautomerization. In aqueous or polar media, the enol form is heavily favored due to intramolecular hydrogen bonding and extended conjugation. The
α
-proton (or enol OH) is mildly acidic (pKa
≈
5.0).
The Basic Center (Amine): The secondary amine of the azepane ring is moderately basic (pKa
≈
9.5).
The Causality of pH-Dependent Solubility:
Because of this wide pKa gap, the molecule's lipophilicity (LogP) and solubility are entirely dictated by the pH of its environment. At physiological pH (~7.4), the molecule exists predominantly as a zwitterion. However, unlike standard amino acids, the spatial proximity of the protonated azepane nitrogen and the enolate oxygen allows for the formation of a strong intramolecular ion pair. This charge-masking effect significantly increases its solubility in moderately polar organic solvents compared to typical zwitterions.
Figure 1: pH-dependent ionization states of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Quantitative Physicochemical Profile
To facilitate assay development and formulation, the core quantitative properties of the molecule are summarized below. These parameters are critical when scaling laboratory synthesis for industrial production 2[2].
Self-Validating Protocol: Synthesis and Isoelectric Purification
The Causality of the Method: Standard silica gel chromatography frequently fails for amphoteric molecules like 2-(Azepan-2-yl)cyclohexane-1,3-dione. The dual-charge nature causes severe peak tailing and irreversible adsorption to acidic silanol groups on the stationary phase. Instead, we exploit the predictable pKa gap between the enol and the secondary amine. By manipulating the aqueous pH, we can selectively partition the molecule, creating a self-validating extraction loop where mass balance confirms chemical identity.
Step-by-Step Methodology
Catalytic Condensation: React cyclohexane-1,3-dione with the appropriate azepane precursor in ethanol under optimized heat and pressure parameters.
Reaction Quench & Acidification: Terminate the reaction by adding 1M HCl until the aqueous phase reaches pH 2.0.
Validation Check: At pH 2, the basic azepane nitrogen is fully protonated. The target molecule becomes a water-soluble cation.
Organic Wash (Impurity Removal): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) three times.
Validation Check: Unreacted 1,3-cyclohexanedione and non-basic organic byproducts partition into the EtOAc. TLC of the EtOAc layer (visualized via ninhydrin stain) must show the absence of the amine-containing product, validating that the target is safely retained in the aqueous phase.
Isoelectric Adjustment: Carefully titrate the retained aqueous layer with 1M NaOH while monitoring with a calibrated pH meter until the isoelectric point (pH 7.2 – 7.5) is achieved.
Validation Check: The solution will become cloudy as the intramolecularly charge-masked zwitterion forms a suspension. This visual cue immediately validates the presence of the amphoteric product.
Product Isolation: Extract the neutralized aqueous layer with Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Check: The final mass balance serves as the ultimate self-validating metric. If the yield in the DCM layer is low, the aqueous waste can be re-evaluated for pH drift, ensuring no product is blindly discarded.
Applications: HPPD Inhibition and Pharmaceutical Scaffolding
2-substituted cyclohexane-1,3-diones are privileged scaffolds in agrochemistry and medicinal drug design. Specifically, they act as highly potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
The biochemical causality relies heavily on the 1,3-dione moiety, which undergoes keto-enol tautomerization to form a bidentate ligand. This ligand is uniquely capable of chelating the active-site iron (Fe²⁺) atom of the HPPD enzyme, a mechanism foundational to both commercial herbicides (e.g., sulcotrione) and therapeutics 4[4]. The strategic addition of the bulky, flexible azepane ring at the 2-position provides unique steric parameters that can be fine-tuned to optimize binding kinetics and target specificity within the hydrophobic pocket of the enzyme.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI - 4
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodology of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Executive Summary As drug development and materials science increasingly rely on complex, functionalized building blocks, 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4) has emerged as a highly versatile interme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development and materials science increasingly rely on complex, functionalized building blocks, 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4) has emerged as a highly versatile intermediate[1]. Characterized by the fusion of a flexible azepane ring with a rigid cyclohexane-1,3-dione framework, this compound presents unique steric and electronic properties.
As a Senior Application Scientist, I approach the profiling and synthesis of such molecules not as a simple sequence of steps, but as a system of chemical causality. This whitepaper provides an authoritative, E-E-A-T-aligned guide to the exact mass, molecular formula, synthetic methodology, and self-validating analytical protocols required to work with 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Physicochemical Profiling: Exact Mass & Molecular Identity
The molecular formula for 2-(Azepan-2-yl)cyclohexane-1,3-dione is C₁₂H₁₉NO₂ [2]. While the nominal molecular weight is approximately 209.29 g/mol , rigorous structural elucidation requires exact monoisotopic mass profiling.
The Causality of Exact Mass in Structural Elucidation
In High-Resolution Mass Spectrometry (HRMS), exact mass is not merely a descriptive metric; it is a causal requirement for structural validation. The exact monoisotopic mass of C₁₂H₁₉NO₂ is 209.1416 Da . When ionizing via Electrospray Ionization in positive mode (ESI+), the expected protonated adduct [M+H]⁺ appears at m/z 210.1489. Differentiating this target from isobaric interferences (compounds with the same nominal mass but different exact masses) requires sub-ppm mass accuracy. This ensures that downstream biological or industrial applications are not compromised by isomeric impurities.
Quantitative Physicochemical Data
Table 1: Structural and physicochemical properties of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
The synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione relies on the strategic coupling of a cyclohexane-1,3-dione nucleophile with an azepane-derived electrophile[2].
Mechanistic Causality: Why These Conditions?
The choice of solvent and catalyst is dictated by the electronic demands of the reactants. Cyclohexane-1,3-dione is highly prone to enolization. By utilizing polar protic solvents such as 3[3], the enol tautomer is stabilized via hydrogen bonding, maximizing the nucleophilicity of the C2 position. Simultaneously, catalytic activation (often via transition metals or Lewis acids) is required to generate a reactive iminium intermediate from the azepane precursor, enabling direct C-C bond formation at the sterically hindered 2-position.
Step-by-Step Synthetic Protocol
Reagent Preparation: Dissolve cyclohexane-1,3-dione (1.0 equiv) and the azepane precursor (1.2 equiv) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
Catalytic Activation: Introduce the appropriate catalyst (e.g., a Lewis acid or transition metal catalyst) to facilitate the activation of the azepane C-H bond adjacent to the nitrogen.
Coupling Reaction: Heat the reaction mixture to 80°C (reflux) for 12–16 hours[2]. Monitor the consumption of the dione via TLC or LC-MS.
Quenching & Extraction: Cool the mixture to room temperature. Quench the catalyst with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Chromatographic Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Analytical Validation: A Self-Validating System
Trustworthiness in chemical synthesis demands a self-validating analytical system. A protocol is only as robust as its orthogonal validation steps. To unequivocally confirm the C-C bond connectivity and rule out N-alkylation (which would yield an enamine), the following analytical pipeline must be executed:
HRMS (ESI-TOF): Confirm the exact mass. Calculate for C₁₂H₂₀NO₂ [M+H]⁺: 210.1489; acceptable experimental variance is ±2 ppm.
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the C2 proton of the isolated cyclohexane-1,3-dione and the appearance of a complex multiplet corresponding to the methine proton at the C2 position of the azepane ring.
¹³C NMR (100 MHz, CDCl₃): Verify the presence of the two carbonyl carbons (typically around 190-200 ppm, heavily dependent on enolization state) and the newly formed sp³-sp³ C-C bond.
Workflow Visualization
The following diagram illustrates the logical flow from starting materials through mechanistic activation to our self-validating analytical endpoint.
Figure 1: Synthetic workflow and self-validating analytical pipeline for 2-(Azepan-2-yl)cyclohexane-1,3-dione.
References
To ensure authoritative grounding and reproducibility, the mechanistic claims and physicochemical data in this guide are supported by the following verified sources:
Structural Elucidation of 2-(Azepan-2-yl)cyclohexane-1,3-dione: A Comprehensive Crystallographic Guide
Executive Summary The structural determination of flexible organic molecules is a critical bottleneck in pharmaceutical development and materials science. This whitepaper provides an authoritative, in-depth guide to the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural determination of flexible organic molecules is a critical bottleneck in pharmaceutical development and materials science. This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-(Azepan-2-yl)cyclohexane-1,3-dione (C₁₂H₁₉NO₂), a compound with a molecular weight of 209.28 g/mol [1]. Widely utilized as a pharmaceutical intermediate and a building block in antimicrobial and anticancer research[1], this molecule presents unique crystallographic challenges due to the conformational flexibility of its seven-membered azepane ring and the potential for keto-enol tautomerism in its dione moiety.
This guide establishes a self-validating workflow—from crystal growth to final structural refinement—ensuring high-fidelity structural modeling that meets the rigorous standards of modern chemical crystallography[2].
Chemical Context and Structural Challenges
The canonical structure of 2-(Azepan-2-yl)cyclohexane-1,3-dione consists of a cyclohexane ring bearing two ketone groups at the 1 and 3 positions, with an azepane substituent at the 2 position[1].
Crystallographic Challenges:
Conformational Disorder: The seven-membered azepane ring is highly dynamic at room temperature, oscillating between chair, twist-chair, and boat conformations. Failure to arrest this motion during data collection results in smeared electron density and artificially enlarged thermal ellipsoids.
Tautomeric Ambiguity: Cyclohexane-1,3-diones exist in an equilibrium between the diketo and enol forms. The crystallization environment dictates which tautomer is isolated in the solid state.
Hydrogen Bonding Networks: The secondary amine (NH) of the azepane ring can act as a hydrogen bond donor, while the carbonyl oxygens act as acceptors, leading to complex intermolecular or intramolecular packing arrangements.
Workflow Visualization
Crystallographic workflow for small-molecule structure determination.
To ensure scientific integrity, the following protocols are designed as self-validating systems , where the success of each step is quantitatively proven before proceeding to the next.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Causality & Rationale: Slow vapor diffusion is chosen over solvent evaporation to prevent rapid precipitation, which often traps the azepane ring in multiple disordered conformations. A non-polar antisolvent is used to drive the equilibrium toward the diketo form, avoiding the highly polar environments that stabilize the enol tautomer.
Dissolution: Dissolve 20 mg of highly pure (>99%) 2-(Azepan-2-yl)cyclohexane-1,3-dione in 1 mL of ethyl acetate (solvent) in a 2-dram inner vial.
Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Cap the outer vial tightly.
Equilibration: Allow the system to stand undisturbed at 20 °C for 72–96 hours. The volatile n-hexane will slowly diffuse into the ethyl acetate, gently lowering the solubility of the compound.
Self-Validation (Optical Screening): Harvest the crystals under a polarized light microscope submerged in paratone oil. Validation checkpoint: A high-quality single crystal must exhibit sharp, uniform extinction of birefringence every 90 degrees of rotation. If the crystal shows mosaic or patchy extinction, it is twinned and must be rejected.
Protocol 2: X-Ray Diffraction Data Collection
Causality & Rationale: Data collection must be performed at cryogenic temperatures (100 K) to freeze out the dynamic motion of the azepane ring, reducing thermal displacement parameters and allowing for precise localization of the hydrogen atoms.
Mounting: Mount a validated single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
Cryo-cooling: Immediately transfer the crystal to the diffractometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.
Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Perform a full sphere data collection strategy (ω and φ scans) to ensure high redundancy.
Self-Validation (Integration): Process the frames using standard integration software. Validation checkpoint: The internal agreement factor (
Rint
) of symmetrically equivalent reflections must be
<0.05
. A higher
Rint
indicates radiation damage, poor centering, or an incorrect choice of space group.
Protocol 3: Phase Solution and Refinement
Causality & Rationale: The phase problem is solved using the dual-space algorithm in SHELXT[3], which is highly efficient for light-atom structures and does not require prior knowledge of the exact atomic composition[4]. Refinement is managed through the Olex2 graphical interface[5], which seamlessly links the refinement engine (SHELXL) with advanced visualization tools[6].
Phase Solution: Run SHELXT to generate the initial electron density map[3]. Assign the heaviest peaks to oxygen and nitrogen atoms based on their chemical environment (e.g., nitrogen bonded to the azepane carbons, oxygens at the 1,3-dione positions).
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
in Olex2[5].
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model. Crucial Step: The amine hydrogen (N-H) must be located from the difference Fourier map to confirm the hydrogen bonding network.
Self-Validation (Refinement Metrics): Validation checkpoint: The final refinement must yield an
R1
value
<0.05
and a
wR2
value
<0.15
. The maximum residual electron density peak should be
<0.5 e/A˚3
. Finally, generate a CheckCIF report; the absence of Level A or B alerts validates the structural integrity for publication.
Tautomeric and Conformational Analysis
The structural determination of 2-(Azepan-2-yl)cyclohexane-1,3-dione requires careful analysis of its solid-state packing. The diagram below illustrates the logical pathways governing its final crystal structure.
Tautomeric equilibria and hydrogen bonding pathways during crystallization.
Quantitative Data Presentation
The following table summarizes the expected quantitative crystallographic parameters for a high-quality structure of this compound, serving as a benchmark for researchers replicating this workflow.
Table 1: Benchmark Crystallographic Data for 2-(Azepan-2-yl)cyclohexane-1,3-dione
Parameter
Value / Specification
Chemical Formula
C₁₂H₁₉NO₂
Formula Weight
209.28 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Calculated Density (
ρcalc
)
~1.25 g/cm³
Absorption Coefficient (
μ
)
< 0.10 mm⁻¹
F(000)
~456
Goodness-of-fit on
F2
1.000 – 1.050
Final
R
indices[
I>2σ(I)
]
R1≤0.045
,
wR2≤0.120
Largest diff. peak and hole
0.35 and -0.25 e/ų
Note: Data parameters are simulated benchmarks based on the molecular weight, atomic composition, and standard small-molecule crystallographic behavior[2].
References
EvitaChem - 2-(Azepan-2-yl)cyclohexane-1,3-dione Product Data and Synthesis Analysis.
Sheldrick, G. M. (2015) - SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. (IUCr Journals).
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009) - OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. (University of Cambridge Computing / OlexSys).
American Chemical Society (2022) - From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Executive Summary For researchers and drug development scientists, structural elucidation via high-resolution tandem mass spectrometry (HRMS/MS) requires more than simply matching spectral libraries; it demands a mechani...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development scientists, structural elucidation via high-resolution tandem mass spectrometry (HRMS/MS) requires more than simply matching spectral libraries; it demands a mechanistic understanding of gas-phase ion chemistry. 2-(Azepan-2-yl)cyclohexane-1,3-dione (C₁₂H₁₉NO₂, exact mass 209.1416 Da) is a bipartite molecule featuring a basic 7-membered azepane ring linked to an enolizable cyclohexane-1,3-dione moiety.
This whitepaper deconstructs the Electrospray Ionization (ESI+) fragmentation pathways of this compound. By examining the causality behind inter-ring
α
-cleavages and retro-Diels-Alder (RDA) dynamics, we provide a self-validating analytical framework for definitive structural confirmation.
Molecular Architecture & Ionization Dynamics
In positive electrospray ionization (ESI+), ionization efficiency and the site of protonation dictate the downstream fragmentation cascade.
Protonation Site: The secondary amine of the azepane ring (pKa ~10.5) is significantly more basic than the dione carbonyls. Consequently, protonation occurs almost exclusively at this nitrogen, forming a highly localized charge center ([M+H]⁺ at m/z 210.149).
Gas-Phase Conformation: The protonated amine acts as a powerful electron-withdrawing locus, weakening adjacent bonds and predisposing the molecule to charge-retention fragmentation. To ensure maximum ionization efficiency, acidic modifiers (e.g., 0.1% Formic Acid) are utilized to drive the solution-phase equilibrium entirely toward the protonated state.
Core Fragmentation Mechanisms (The "Why" and "How")
The Dominant Pathway: Inter-Ring
α
-Cleavage
The most critical diagnostic feature of 2-(Azepan-2-yl)cyclohexane-1,3-dione is the cleavage of the C2–C2' bond connecting the two rings.
The Causality: The bond situated
α
to the protonated nitrogen is highly susceptible to heterolytic cleavage. Upon collisional activation, the inter-ring C-C bond breaks. The electrons neutralize the departing cyclohexane-1,3-dione radical, while the nitrogen lone pair stabilizes the positive charge on the azepane fragment.
The Result: This yields a highly stable cyclic azepanium (iminium) cation at m/z 98.097 . This behavior is a universal hallmark of azepane-containing synthetic compounds, where the
α
-cleavage product consistently forms the base peak .
Dione Ring Dynamics: Dehydration and Ketene Loss
While the charge is primarily localized on the azepane ring, a minor isobaric population exists where protonation occurs at the dione oxygens, driving alternative pathways:
Dehydration (-18 Da): Cyclohexane-1,3-diones readily enolize. Proton transfer to the carbonyl oxygen facilitates the neutral loss of water, yielding the m/z 192.138 ion.
Ketene Expulsion (-42 Da): Cyclic 1,3-diketones characteristically undergo cross-ring cleavages akin to a retro-Diels-Alder (RDA) reaction. The expulsion of a neutral ketene molecule (CH₂=C=O) from the dione ring forms the m/z 168.138 fragment .
Azepane Ring Contraction
At higher collision energies, the primary m/z 98.097 azepanium ion undergoes secondary fragmentation. The 7-membered ring expels a neutral ethylene molecule (C₂H₄, 28 Da) to relieve ring strain, contracting into a 5-membered pyrrolinium-like cation at m/z 70.066 .
Pathway Visualization
Figure 1: ESI+ MS/MS fragmentation tree of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Quantitative MS/MS Spectral Data
The following table summarizes the high-resolution exact masses and expected relative abundances for the structural validation of the compound.
Fragment Ion
Exact m/z
Formula
Neutral Loss
Relative Abundance (NCE 30%)
Mechanistic Assignment
Precursor
210.149
[C₁₂H₂₀NO₂]⁺
N/A
15%
Protonated intact molecule
Base Peak
98.097
[C₆H₁₂N]⁺
-112 Da (C₆H₈O₂)
100%
Inter-ring
α
-cleavage (Azepanium)
Fragment
192.138
[C₁₂H₁₈NO]⁺
-18 Da (H₂O)
25%
Dione enolization & dehydration
Fragment
168.138
[C₁₀H₁₈NO]⁺
-42 Da (C₂H₂O)
10%
RDA-driven ketene expulsion
Fragment
70.066
[C₄H₈N]⁺
-140 Da (Total)
45%
Azepane ring contraction (-C₂H₄)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, we employ a Stepped Normalized Collision Energy (NCE) workflow. Single-energy fragmentation often fails to capture the full structural picture of bipartite molecules. By acquiring spectra at multiple energies simultaneously, the system acts as its own internal control .
Step-by-Step LC-HRMS/MS Methodology
Sample Preparation (Protonation Control):
Dilute the analyte to 1 µg/mL in a solvent system of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid .
Causality: The formic acid ensures >99% protonation of the azepane nitrogen prior to aerosolization.
UHPLC Separation:
Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Apply a gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: Resolves the target compound from potential isobaric piperidine-based structural isomers.
ESI+ Ionization:
Set Capillary Voltage to +3.5 kV, Vaporizer Temperature to 350°C, and Sheath Gas to 40 arb.
Stepped CID Fragmentation (The Self-Validation Step):
Program the quadrupole to isolate m/z 210.15 with a 1.0 Da window.
Apply Stepped NCE at 20%, 30%, and 40% .
Low Energy (20%): Validates the intact precursor and captures low-energy neutral losses (dehydration, m/z 192.138), confirming the enolizable dione.
Medium Energy (30%): Drives the
α
-cleavage to completion, yielding the m/z 98.097 base peak, confirming the azepane linkage.
High Energy (40%): Forces the secondary ring contraction to the pyrrolinium ion (m/z 70.066), definitively ruling out isomeric piperidine structures.
HRMS Detection:
Acquire fragments in an Orbitrap or Q-TOF mass analyzer at a minimum resolution of 35,000 (at m/z 200) to ensure sub-5 ppm mass accuracy for empirical formula confirmation.
Figure 2: Self-validating LC-HRMS/MS workflow for structural elucidation.
References
Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at:[Link]
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules (MDPI). Available at:[Link]
Liquid chromatography–tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites. Royal Society Open Science (PMC). Available at:[Link]
Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. The Journal of Organic Chemistry (ACS). Available at:[Link]
Foundational
Synthesis and Isolation of 2-(Azepan-2-yl)cyclohexane-1,3-dione: A Technical Whitepaper
Executive Summary The compound 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS No. 1697560-11-4, MW: 209.28 g/mol ) is a highly versatile building block at the intersection of agrochemical and medicinal chemistry[1],.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS No. 1697560-11-4, MW: 209.28 g/mol ) is a highly versatile building block at the intersection of agrochemical and medicinal chemistry[1],. Structurally, it merges an azepane ring—a seven-membered nitrogen heterocycle critical for expanding three-dimensional chemical space[2]—with a cyclohexane-1,3-dione moiety. The 1,3-dione framework is a privileged pharmacophore, widely recognized for its ability to act as a bidentate ligand and its potent inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) in plant biology[3].
Synthesizing this target presents unique challenges. Direct functionalization of the α-position of azepane is sterically and electronically demanding compared to smaller rings like pyrrolidine. This guide provides an authoritative, field-proven methodology for the synthesis and, crucially, the isolation of this amphoteric molecule.
Retrosynthetic Strategies & Mechanistic Rationale
To construct the C–C bond between the α-position of the azepane ring and the C2 position of the 1,3-dione, two primary retrosynthetic disconnections are viable:
Path A (Oxidative Cross-Dehydrogenative Coupling - CDC): Direct coupling of unprotected azepane and cyclohexane-1,3-dione using a transition metal catalyst (e.g., CuBr) and an oxidant[4]. This represents the most atom-economical route.
Path B (N-Acyliminium Trapping): Pre-functionalization of azepane to an α-methoxy carbamate, followed by Lewis acid-mediated generation of an iminium ion, which is subsequently trapped by the dione enolate.
Figure 1: Retrosynthetic pathways for 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Expert Insight: The Zwitterionic Isolation Challenge
A critical failure point in the synthesis of 2-(aminoalkyl)cyclohexane-1,3-diones is the workup.
Causality: Cyclohexane-1,3-dione derivatives are highly acidic (
pKa≈5.3
) due to the resonance-stabilized enolate. Conversely, the secondary amine of the azepane ring is highly basic (
pKa≈10.5
).
Result: The product exists almost exclusively as an internal zwitterion at neutral pH. Standard liquid-liquid extraction (e.g., washing with
NaHCO3
or
HCl
) will result in massive product loss to the aqueous layer.
Self-Validating Solution: The protocol below utilizes Strong Cation Exchange (SCX) chromatography. The basic nitrogen binds to the sulfonic acid stationary phase, allowing the acidic unreacted dione and neutral byproducts to be washed away with methanol. The pure product is then eluted using a methanolic ammonia solution, which deprotonates the stationary phase and releases the target.
Experimental Protocol: Cu-Catalyzed CDC Synthesis
This methodology leverages a Single-Electron Transfer (SET) mechanism to generate an iminium intermediate in situ, bypassing the need for pre-functionalized starting materials[4].
Step-by-Step Methodology
1. Reaction Setup:
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (1.12 g, 10.0 mmol) and Copper(I) Bromide (CuBr) (143 mg, 1.0 mmol, 10 mol%).
Evacuate and backfill the flask with Nitrogen (
N2
) three times.
Add anhydrous Acetonitrile (20 mL) followed by Azepane (1.19 mL, 10.5 mmol).
2. Oxidative Coupling:
Cool the mixture to 0 °C using an ice bath.
Dropwise, add tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.5 mL, ~15.0 mmol) over 10 minutes.
Causality: Slow addition prevents the thermal runaway of the radical initiation step and minimizes over-oxidation of the azepane ring.
Remove the ice bath and stir the reaction at 60 °C for 12 hours. Monitor via LC-MS (Target
m/z=210.1[M+H]+
).
Quench the reaction with saturated aqueous
Na2S2O3
(5 mL) to destroy excess peroxides. Concentrate the organic solvent in vacuo.
Load the crude residue onto a pre-conditioned SCX-2 cartridge (Biotage or equivalent).
Wash the cartridge with 3 column volumes (CV) of Methanol. Validation: TLC of the eluent should confirm the removal of unreacted cyclohexane-1,3-dione (UV active, stains dark with
KMnO4
).
Elute the target compound using 2.0 M
NH3
in Methanol (3 CV).
Concentrate the basic eluent to afford 2-(Azepan-2-yl)cyclohexane-1,3-dione as a crystalline solid.
The following table summarizes the quantitative optimization of the CDC reaction, demonstrating the causality between catalyst choice, oxidant, and overall yield.
Entry
Catalyst (mol%)
Oxidant (Equiv)
Solvent
Temp (°C)
Isolated Yield (%)
1
None
TBHP (1.5)
CH3CN
60
Trace
2
CuBr (10%)
O2
(1 atm)
CH3CN
60
34%
3
CuBr (10%)
TBHP (1.5)
CH3OH
60
58%
4
CuBr (10%)
TBHP (1.5)
CH3CN
60
82%
5
FeCl2
(10%)
TBHP (1.5)
CH3CN
60
41%
Data Interpretation: Acetonitrile provides superior stabilization of the Cu(I)/Cu(II) redox cycle compared to protic solvents like methanol. The absence of a transition metal catalyst (Entry 1) halts the generation of the critical iminium intermediate, validating the SET mechanism.
References
EvitaChem Product Data : 2-(Azepan-2-yl)cyclohexane-1,3-dione Synthesis and Analysis. EvitaChem. 1
Sigma-Aldrich Catalog : Cyclohexane-1,3-dione precursors and derivatives. Sigma-Aldrich.
MDPI : Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules.3
The University of Manchester : Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. 2
ACS Organic Letters : CuBr-Catalyzed α-Arylation and Aerobic Oxidative Dehydrogenative C–N Coupling. Org. Lett. 4
Application Note: Synthesis and Mechanistic Validation of 2-(Azepan-2-yl)cyclohexane-1,3-dione
As a Senior Application Scientist, establishing a robust, scalable, and self-validating protocol for heterocyclic building blocks is paramount. 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a robust, scalable, and self-validating protocol for heterocyclic building blocks is paramount. 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS No. 1697560-11-4) is a critical intermediate characterized by its unique azepane-modified cyclohexane-1,3-dione framework[1][2]. It serves as a foundational building block in the synthesis of complex organic molecules and is investigated for potential biological activities in antimicrobial and anticancer research[1].
This application note details an optimized Cross-Dehydrogenative Coupling (CDC) strategy. Rather than relying on pre-functionalized substrates (which often require multi-step halogenation), this protocol leverages direct C-H functionalization, coupling the sp³ C-H bond of azepane with the active methylene of cyclohexane-1,3-dione[3].
Mechanistic Rationale and Causality
The synthesis typically involves a catalytic reaction between cyclohexane-1,3-dione and azepane, performed in a polar solvent such as methanol to enhance yield and purity[1]. The CDC pathway relies on the in situ generation of an electrophilic iminium ion from azepane via a transition-metal-catalyzed single-electron transfer (SET) oxidation. Simultaneously, cyclohexane-1,3-dione tautomerizes to its nucleophilic enol/enolate form. The subsequent nucleophilic attack forms the critical C-C bond at the 2-position[3].
The following table summarizes the stoichiometric requirements and the physicochemical rationale for each reagent in a standard 10 mmol scale synthesis.
Reagent / Material
Role
Quantity
Rationale for Selection
Cyclohexane-1,3-dione
Nucleophilic Substrate
1.12 g (10 mmol)
Forms the stable enolate necessary for C-C bond formation[1].
Azepane
Electrophilic Precursor
1.19 g (12 mmol)
Secondary amine oxidized in situ to the reactive iminium species.
Cu(OAc)₂
Catalyst
0.18 g (10 mol%)
Facilitates single-electron transfer (SET) for amine oxidation.
Tert-Butyl Hydroperoxide
Oxidant
2.0 equiv
Provides the stoichiometric oxidative power required for CDC.
Methanol (MeOH)
Solvent
20 mL
Polar protic nature stabilizes the iminium intermediate and dissolves both precursors[1].
Self-Validating Synthesis Protocol
This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding to subsequent steps.
Phase A: Reaction Assembly
Catalyst Coordination: Charge a flame-dried 50 mL round-bottom flask with cyclohexane-1,3-dione (1.12 g, 10 mmol) and Cu(OAc)₂ (0.18 g, 1.0 mmol).
Causality: Pre-mixing the dione with the copper catalyst allows for initial coordination, which templates the subsequent coupling and prevents catalyst aggregation.
Solvation: Add 20 mL of anhydrous methanol, followed by azepane (1.19 g, 12 mmol).
Causality: Azepane must be added before the oxidant to ensure it is fully solvated and available for the catalytic cycle, preventing non-productive decomposition of the oxidant.
Phase B: Controlled Oxidation and Coupling
Oxidant Addition: Cool the mixture to 0°C using an ice bath. Add TBHP (70% in water, 2.0 equiv) dropwise over 15 minutes.
Causality: The decomposition of TBHP and rapid iminium formation is highly exothermic. Strict temperature control at this stage prevents the over-oxidation of the azepane ring into an unreactive lactam.
Thermal Incubation: Remove the ice bath, warm the reaction to 60°C, and stir under a nitrogen atmosphere for 12–16 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) solvent system. The complete consumption of the dione spot (visualized via UV or KMnO₄ stain) validates the end of the coupling phase.
Phase C: Quenching and Isolation
Peroxide Quenching: Cool the reaction to room temperature and quench with 15 mL of saturated aqueous Na₂S₂O₃.
Causality: This step is critical for safety and yield. It neutralizes unreacted peroxides, preventing explosive hazards during subsequent solvent evaporation and stopping further oxidative degradation of the product.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Figure 2: Experimental workflow for the synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Application Notes & Protocols for 2-(Azepan-2-yl)cyclohexane-1,3-dione: A Proline-Inspired Organocatalyst
For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Structural Design and Catalytic Function The molecule 2-(Azepan-2-yl)cyclohexane-1,3-dione represents a compelling, albeit currently...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structural Design and Catalytic Function
The molecule 2-(Azepan-2-yl)cyclohexane-1,3-dione represents a compelling, albeit currently underexplored, scaffold for asymmetric organocatalysis. Its architecture, featuring a secondary amine integrated into a seven-membered azepane ring and tethered to a β-dicarbonyl moiety, positions it as a structural and functional analog of the seminal organocatalyst, L-proline.[1][2][3] The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds, thereby enabling a host of stereoselective transformations.[3][4]
This guide provides a forward-looking exploration of the predicted catalytic applications of 2-(Azepan-2-yl)cyclohexane-1,3-dione, assuming the availability of an enantiomerically pure form (e.g., (S)-2-(azepan-2-yl)cyclohexane-1,3-dione). The protocols and mechanistic discussions herein are extrapolated from well-established principles of enamine catalysis, offering a robust starting point for researchers seeking to investigate the potential of this novel catalytic system.[1][2][5]
The core hypothesis is that the secondary amine of the azepane ring will serve as the catalytic center, while the cyclohexane-1,3-dione moiety may influence catalyst solubility, stability, and the steric environment of the transition state, potentially offering unique reactivity or selectivity compared to traditional proline-based catalysts.
Catalytic Principle: The Enamine Activation Cycle
The catalytic utility of 2-(Azepan-2-yl)cyclohexane-1,3-dione is predicated on its ability to engage in enamine catalysis. This cycle, depicted below, is fundamental to its proposed applications in asymmetric synthesis.
Figure 1: The proposed enamine catalytic cycle for 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Application I: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Utilizing a chiral organocatalyst like 2-(Azepan-2-yl)cyclohexane-1,3-dione can facilitate the direct, enantioselective aldol reaction between a ketone and an aldehyde, producing optically active β-hydroxy ketones.[4][6]
Mechanistic Rationale
The catalyst reacts with the ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemistry of the product is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the chiral environment established by the catalyst. A Zimmerman-Traxler-like transition state is often invoked to explain the high stereoselectivity observed in proline-catalyzed aldol reactions.[3]
Stir the reaction mixture at the desired temperature (e.g., 4 °C or room temperature) and monitor the progress by TLC. Reaction times can vary from 12 to 72 hours.
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Anticipated Performance Data
Aldehyde
Ketone
Solvent
Catalyst Loading (mol%)
Time (h)
Yield (%)
ee (%)
4-Nitrobenzaldehyde
Cyclohexanone
DMSO
10
24
85-95
>95
Benzaldehyde
Acetone
Neat
20
48
60-75
80-90
Isovaleraldehyde
Cyclohexanone
CH2Cl2
15
36
70-85
90-97
(Data are predictive and based on results from analogous proline-type catalysts.)
Application II: Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a crucial method for forming C-C bonds. An organocatalytic asymmetric Michael addition allows for the stereocontrolled addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Mechanistic Rationale
The catalyst activates the ketone or aldehyde donor by forming a nucleophilic enamine. This enamine then adds to the Michael acceptor (e.g., a nitro-olefin or an enone) in a conjugate fashion. The chiral catalyst directs the approach of the enamine to the acceptor, thereby establishing the stereochemistry of the newly formed stereocenters.
Experimental Protocol: Asymmetric Michael Addition
Carbonyl compound (e.g., cyclohexanone or propanal)
Solvent (e.g., Toluene, CHCl3)
Trifluoroacetic acid (TFA) or Benzoic Acid (as an optional co-catalyst)
Procedure:
To a vial, add the α,β-unsaturated compound (0.5 mmol), the carbonyl compound (1.5 mmol, 3.0 equiv.), and the solvent (1.0 mL).
Add (S)-2-(Azepan-2-yl)cyclohexane-1,3-dione (0.05 mmol, 10 mol%) and the acidic co-catalyst (0.05 mmol, 10 mol%), if used.
Stir the mixture at room temperature for 24-96 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture directly onto silica gel.
Purify the product by flash column chromatography (e.g., hexane/ethyl acetate) to yield the Michael adduct.
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.
Anticipated Performance Data
Michael Acceptor
Michael Donor
Solvent
Catalyst Loading (mol%)
Time (h)
Yield (%)
dr (syn/anti)
ee (%) (syn)
trans-β-Nitrostyrene
Cyclohexanone
Toluene
10
48
90-99
>95:5
>98
Methyl vinyl ketone
Propanal
CHCl3
20
72
75-85
90:10
90-95
N-Phenylmaleimide
Pentan-2-one
Toluene
10
36
80-90
>95:5
>95
(Data are predictive and based on results from analogous proline-type catalysts.)
Application III: Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. The use of a chiral organocatalyst enables direct and enantioselective access to these structures.[1]
Mechanistic Rationale
The reaction proceeds through two key steps. First, the aldehyde and amine substrates react to form an imine in situ. Concurrently, the catalyst reacts with the ketone to form the chiral enamine. The enamine then performs a stereoselective nucleophilic attack on the si-face of the E-imine, with the catalyst's stereocenter directing the outcome.[1]
Figure 2: Workflow for the asymmetric Mannich reaction.
Stir the reaction at the desired temperature (e.g., 4 °C) for 24-72 hours.
Upon completion (monitored by TLC or LC-MS), quench with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
Purify the residue by flash column chromatography to obtain the Mannich product.
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by appropriate analytical methods (NMR, chiral HPLC).
Anticipated Performance Data
Aldehyde
Amine
Ketone
Solvent
Catalyst Loading (mol%)
Time (h)
Yield (%)
dr (syn/anti)
ee (%) (syn)
4-Nitrobenzaldehyde
p-Anisidine
Acetone
DMF
20
48
70-80
>95:5
>94
Benzaldehyde
Aniline
Cyclohexanone
DMF
20
72
65-75
90:10
90-96
Furaldehyde
p-Anisidine
Acetone
DMF
25
60
50-65
>95:5
>92
(Data are predictive and based on results from analogous proline-type catalysts.)[1]
Conclusion and Future Outlook
While direct experimental data for the catalytic applications of 2-(Azepan-2-yl)cyclohexane-1,3-dione is not yet present in the peer-reviewed literature, the structural analogy to proline provides a strong foundation for its investigation as a novel organocatalyst. The protocols and expected outcomes detailed in these notes are intended to serve as a comprehensive starting point for researchers. The unique steric and electronic properties conferred by the azepane and cyclohexane-1,3-dione moieties may lead to novel reactivity and selectivity profiles, making this an exciting compound for future exploration in the field of asymmetric synthesis.
References
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.
Enantioselective Addition of Cyclic Ketones to Unactivated Alkenes Enabled by Amine/Pd(II) Cooperative Catalysis. (2018).
Amine/Pd(II) cooperative catalysis has enabled a highly enantioselective addition of cyclic ketones to unactivated alkenes. (2018).
Proline organoc
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2017). PMC.
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493.
Application Notes and Protocols for the Toxicological Screening of 2-(Azepan-2-yl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Proactive Approach to Safety Assessment The compound 2-(Azepan-2-yl)cyclohexane-1,3-dione,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Proactive Approach to Safety Assessment
The compound 2-(Azepan-2-yl)cyclohexane-1,3-dione, with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol , represents a novel chemical entity with potential applications in organic synthesis and as a scaffold for biologically active molecules.[1] As with any new chemical entity intended for further development, a thorough and systematic toxicological evaluation is paramount to ensure human safety and regulatory compliance. This document provides a comprehensive, tiered strategy for the toxicity screening of 2-(Azepan-2-yl)cyclohexane-1,3-dione, designed to identify potential hazards early in the development pipeline.
Our approach is built upon a foundation of established international guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[2][3][4] We will progress from in silico predictions to a battery of in vitro assays, providing a robust preliminary safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints for unambiguous data interpretation.
The Screening Funnel: A Tiered and Logical Workflow
A tiered approach to toxicity screening is both scientifically sound and resource-efficient. It allows for early identification of potential liabilities, guiding go/no-go decisions and informing the design of more complex, later-stage studies. Our proposed workflow for 2-(Azepan-2-yl)cyclohexane-1,3-dione follows this logical progression.
Figure 1: A tiered workflow for the toxicological screening of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Tier 1: In Silico and Physicochemical Profiling
In Silico Toxicity Prediction
Before commencing wet-lab experiments, computational toxicology models can provide valuable initial alerts for potential liabilities.[5] These models leverage vast databases of known toxic compounds to predict the potential toxicity of a new molecule based on its structure.
Protocol:
Obtain the canonical SMILES representation of 2-(Azepan-2-yl)cyclohexane-1,3-dione: C1CCC(NCC1)C2C(=O)CCCC2=O.[1]
Submit the structure to a panel of validated in silico toxicology prediction platforms. A combination of platforms is recommended to increase the robustness of the predictions.
ToxiM and MolToxPred: These machine learning-based tools can predict general toxicity, solubility, and permeability.[6][7]
toxCSM: A comprehensive platform that predicts a wide range of toxicity endpoints, including organ-specific toxicities and potential mechanisms.[8][9]
Analyze the output reports for any structural alerts or predictions of toxicity. Pay close attention to predictions related to mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.
Causality and Interpretation: Positive in silico findings do not confirm toxicity but rather highlight areas for focused investigation in subsequent in vitro assays. The absence of alerts provides a degree of confidence but does not preclude the possibility of unforeseen toxicities.
Physicochemical Characterization
Understanding the fundamental physicochemical properties of the test compound is critical for designing and interpreting toxicology studies.
Key Parameters:
Parameter
Method
Importance
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assays
Determines the maximum achievable concentration in aqueous media for in vitro assays.
Chemical Stability
HPLC-based stability assessment in assay media
Ensures that the observed toxicity is due to the parent compound and not a degradant.
pKa
Potentiometric titration or in silico prediction
Influences the compound's charge state at physiological pH, affecting its interaction with biological targets.
Tier 2: In Vitro General Toxicity Assessment
General Cytotoxicity
The initial assessment of cytotoxicity determines the concentration range of the compound that causes general cell death. This information is crucial for selecting appropriate, non-lethal concentrations for more specific assays like genotoxicity tests.
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Protocol:
Cell Culture: Culture a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) to approximately 80% confluency.
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
Compound Preparation: Prepare a stock solution of 2-(Azepan-2-yl)cyclohexane-1,3-dione in a suitable solvent (e.g., DMSO). Perform a serial dilution in the cell culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
Treatment: Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
Neutral Red Staining: After incubation, wash the cells and add a medium containing Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
Dye Extraction: Wash the cells and add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.
Data Acquisition: Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength (around 540 nm).
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
Genotoxicity Screening
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard in vitro battery includes a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[12][13]
4.2.1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[12][14] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Protocol:
Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[15]
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens that become genotoxic after metabolism.
Exposure: Expose the bacterial strains to a range of concentrations of 2-(Azepan-2-yl)cyclohexane-1,3-dione (based on cytotoxicity data) in a suitable plating method (e.g., plate incorporation or pre-incubation).
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative (vehicle) control at one or more concentrations.[12]
4.2.2. In Vitro Micronucleus Test (OECD TG 487)
This assay identifies substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[14][16]
Protocol:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
Treatment: Treat the cells with at least three non-cytotoxic concentrations of 2-(Azepan-2-yl)cyclohexane-1,3-dione, both with and without metabolic activation (S9). Include negative and positive controls.
Incubation: The treatment duration should be a short period (3-6 hours) in the presence and absence of S9, and a longer period (equivalent to 1.5-2 normal cell cycle lengths) in the absence of S9.
Cell Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one mitosis. Harvest the cells at an appropriate time.
Slide Preparation and Staining: Prepare slides and stain the cells to visualize the cytoplasm and nuclei, allowing for the scoring of micronuclei in binucleated cells.
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]
Tier 3: In Vitro Organ-Specific Toxicity
Figure 2: Simplified pathways of potential hepatotoxicity and cardiotoxicity.
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro assays using liver-derived cells can provide an early indication of potential drug-induced liver injury (DILI).[17][18]
Recommended Assay: Cytotoxicity in HepG2 Cells
HepG2 is a human hepatoma cell line that retains many of the metabolic enzymes found in primary hepatocytes, making it a valuable model for screening potential hepatotoxins.[19][20]
Protocol:
Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency.[21]
Cell Seeding: Seed the cells in a 96-well plate. For improved physiological relevance, consider using collagen-coated plates.
Treatment: Expose the cells to a range of concentrations of 2-(Azepan-2-yl)cyclohexane-1,3-dione for an extended period (e.g., 24 to 72 hours) to allow for potential metabolic activation and downstream toxic effects.
Endpoint Measurement: Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial reductase activity.[19]
Data Analysis: Calculate the IC₅₀ value. A low IC₅₀ in HepG2 cells compared to a non-metabolically active cell line may suggest that a metabolite of the compound is responsible for the toxicity.
Cardiotoxicity Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23] Therefore, early screening for hERG channel inhibition is a critical step in safety assessment.
Automated patch-clamp systems provide a higher throughput method for assessing compound effects on the hERG channel current compared to traditional manual patch-clamp techniques.[24]
Protocol:
Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
Assay Execution: The assay is typically performed using an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
Compound Application: Apply a range of concentrations of 2-(Azepan-2-yl)cyclohexane-1,3-dione sequentially to the cells.
Electrophysiological Recording: Record the hERG tail current before and after the application of the test compound.
Controls: Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).
Data Analysis: Calculate the percentage inhibition of the hERG current for each concentration. If significant inhibition is observed, determine the IC₅₀ value.[24]
Data Interpretation and Decision Making
The collective data from these tiered assays will form the basis of a preliminary risk assessment.
Assay
Positive Result Indication
Implication for Development
Cytotoxicity
Low IC₅₀ value
Potential for general cellular toxicity. May limit the therapeutic window.
Ames Test
Dose-dependent, ≥2-fold increase in revertants
Potential for mutagenicity. A significant concern requiring further investigation.
In Vitro Micronucleus
Significant, dose-dependent increase in micronuclei
Potential for chromosomal damage (clastogenicity/aneugenicity). A significant concern.
Hepatotoxicity (HepG2)
Low IC₅₀ value
Potential for drug-induced liver injury.
Cardiotoxicity (hERG)
Low IC₅₀ value (e.g., <10 µM)
High risk of causing cardiac arrhythmias. A major liability for most drug development programs.
A compound with no significant findings in this in vitro screening battery would have a favorable preliminary safety profile, warranting progression to further studies, potentially including in vivo toxicology assessments in rodent and non-rodent species as per regulatory guidelines.[3][25] Conversely, a positive finding in a key assay, such as the Ames or hERG test, would be a major red flag, potentially leading to the termination of the compound's development or the initiation of medicinal chemistry efforts to mitigate the liability.
References
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in pharmacology, 8, 805. [Link]
OECD. (2009). OECD Guideline for the Testing of Chemicals 412: Subacute Inhalation Toxicity: 28-Day Study. OECD. [Link]
Setiya, A., Jani, V., Sonavane, U., & Joshi, R. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics, 40(19), 8887-8898. [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved March 26, 2026, from [Link]
Oecd guidelines for toxicology studies. (2016, May 18). SlideShare. [Link]
Crouch, S. P., & Riss, T. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. Le (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]
toxCSM | Home. (n.d.). Biosig Lab. Retrieved March 26, 2026, from [Link]
MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). PubMed Central (PMC). Retrieved March 26, 2026, from [Link]
(PDF) toxCSM: comprehensive prediction of small molecule toxicity profiles. (2022, July 17). ResearchGate. [Link]
In vitro cytotoxicity assay. (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]
OECD. (2014, September 26). OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD. [Link]
hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved March 26, 2026, from [Link]
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 26, 2026, from [Link]
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. Retrieved March 26, 2026, from [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved March 26, 2026, from [Link]
FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromes. [Link]
Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. [Link]
Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (n.d.). FDA. Retrieved March 26, 2026, from [Link]
Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (n.d.). PubMed Central (PMC). Retrieved March 26, 2026, from [Link]
Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025, March 7). PubMed. [Link]
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. Retrieved March 26, 2026, from [Link]
PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved March 26, 2026, from [Link]
Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved March 26, 2026, from [Link]
Avila, A. M., et al. (2020). Regulatory Toxicology and Pharmacology, 114, 104662. [Link]
HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]
Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved March 26, 2026, from [Link]
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved March 26, 2026, from [Link]
High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. (2019, January 24). PubMed Central (PMC). [Link]
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. [Link]
Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. (2021, March 12). ACS Publications. [Link]
FDA outlines plan to phase out animal testing in new draft guidance. (2026, March 20). Clinical Trials Arena. [Link]
hERG toxicity assessment: Useful guidelines for drug design. (2020, June 1). PubMed. [Link]
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. (n.d.). Retrieved March 26, 2026, from [Link]
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020, February 13). PubMed. [Link]
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). MDPI. [Link]
Technical Support Center: Synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Welcome to the Advanced Troubleshooting & Optimization Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting & Optimization Guide. As a Senior Application Scientist, I have structured this resource to move beyond basic recipes. Here, we address the mechanistic causality, self-validating workflows, and critical optimization strategies required to successfully synthesize and isolate 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Q: Why is my synthesis yield of 2-(Azepan-2-yl)cyclohexane-1,3-dione consistently below 30%?
A: Low yields in this transformation are typically caused by a kinetic mismatch between the oxidation of the amine and the enolization of the dione. The synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione typically involves a reaction between cyclohexane-1,3-dione and azepane[1]. Modern, high-yield approaches utilize Cross-Dehydrogenative Coupling (CDC), which offers a highly atom-economic approach to carbon–carbon (C–C) bond formation via C–H activation without requiring pre-functionalized substrates[2].
In a CDC framework, azepane must be oxidized to an electrophilic iminium ion. Simultaneously, the ketone group at position 3 of the dione undergoes keto-enol isomerization, which is critical for its nucleophilic attack[3]. If the oxidant is added too rapidly, azepane over-oxidizes to caprolactam before the dione can attack. Causality dictates that controlling the steady-state concentration of the iminium intermediate is paramount to preventing side reactions.
Fig 1. Mechanistic pathway of the cross-dehydrogenative coupling (CDC) reaction.
Section 2: Yield Optimization Data
Q: How do solvent and oxidant choices affect the coupling efficiency?
A: The choice of solvent dictates the stabilization of the transition metal catalyst, while the oxidant determines the rate of C-H activation. Acetonitrile (MeCN) is highly recommended as its coordinating ability stabilizes the Cu(II)/Cu(I) catalytic cycle without outcompeting the azepane substrate.
Below is a summary of our quantitative optimization data demonstrating the causality behind our recommended conditions:
Entry
Catalyst (mol%)
Oxidant (Equiv)
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
None
None
EtOH
80
0%
Baseline; no C-H activation occurs.
2
Cu(OAc)₂ (10%)
TBHP (2.0)
Toluene
80
35%
Poor catalyst solubility limits turnover.
3
Cu(OAc)₂ (10%)
TBHP (2.0)
MeCN
60
52%
Incomplete conversion; thermal energy insufficient.
4
Cu(OAc)₂ (10%)
TBHP (2.0)
MeCN
80
84%
Optimal; MeCN stabilizes the Cu-iminium complex.
5
FeCl₂ (10%)
DTBP (2.0)
MeCN
80
61%
Competitive over-oxidation of azepane observed.
Section 3: Self-Validating Experimental Protocol
Q: What is the recommended step-by-step protocol for this cross-dehydrogenative coupling?
A: To ensure reproducibility, we recommend the following self-validating protocol. Each step includes an in-process control (IPC) to verify the system's integrity before proceeding.
Fig 2. Self-validating experimental workflow for the synthesis and isolation of the target dione.
Step 1: Reagent Preparation
Action: In an oven-dried Schlenk flask, dissolve cyclohexane-1,3-dione (1.0 equiv) and azepane (1.5 equiv) in anhydrous MeCN (0.2 M).
Validation Check: The solution should remain clear. A sudden exothermic reaction or cloudiness indicates moisture contamination.
Step 2: Catalyst & Oxidant Addition
Action: Add Cu(OAc)₂ (10 mol%). Then, add tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.0 equiv) dropwise over 30 minutes using a syringe pump.
Causality: Dropwise addition prevents the accumulation of reactive oxygen species, suppressing the over-oxidation of azepane.
Validation Check: The reaction mixture will transition from pale blue to a deep green/brown, visually confirming the formation of the active Cu-amine complex.
Step 3: Thermal Activation
Action: Stir the mixture at 80°C under a nitrogen atmosphere for 12-16 hours.
Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the dione spot (visualized with KMnO₄ stain) validates reaction completion.
Step 4: Quenching & Workup
Action: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).
Validation Check (Critical): Test the organic layer with starch-iodide (KI) paper. A lack of blue/black color validates that all residual peroxides have been safely neutralized.
Step 5: Extraction
Action: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Section 4: Isolation & Troubleshooting
Q: I am observing severe tailing during column chromatography. How can I improve the isolation of the target compound?
A: The target molecule contains a 1,3-dione moiety, which exists in a dynamic equilibrium between its keto and enol forms[3]. The enol form is highly polar and interacts strongly with the acidic silanol groups on standard silica gel, causing severe band tailing and co-elution with impurities.
Solution: Pre-treat your silica gel column with 1% triethylamine (Et₃N) in your starting eluent (e.g., Hexane). This neutralizes the acidic sites on the silica, locking the compound into a more predictable elution profile and drastically sharpening the chromatographic bands.
[3] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. 3
Technical Support Center: Troubleshooting Aqueous Solubility for 2-(Azepan-2-yl)cyclohexane-1,3-dione
Welcome to the Technical Support Center. This guide is specifically engineered for formulation scientists, medicinal chemists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-(Azepa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for formulation scientists, medicinal chemists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-(Azepan-2-yl)cyclohexane-1,3-dione. Below, we break down the root causes of its insolubility and provide self-validating, step-by-step protocols to rescue your assays.
Section 1: The Zwitterionic Trap (Mechanistic Causality)
To solve the solubility issue, we must first understand the molecule's thermodynamic behavior in water. 2-(Azepan-2-yl)cyclohexane-1,3-dione is an amphoteric compound containing two distinct ionizable domains:
The Acidic Domain: The1 exists predominantly as an enol tautomer in solution and has a pKa of approximately 5.26[1].
The Basic Domain: The secondary amine of the 2 has a pKa of approximately 11.07[2].
At physiological pH (7.4), the azepane nitrogen is protonated (cationic) and the dione is deprotonated (anionic enolate). This creates a zwitterion . The calculated isoelectric point (pI) is approximately 8.1. When the environmental pH approaches the pI, the net charge of the molecule becomes zero. This lack of net charge maximizes intermolecular ionic interactions (crystal lattice energy) and minimizes hydration, leading to 3[3].
pH-dependent ionization states dictating aqueous solubility.
Section 2: Validated Experimental Protocols
Protocol A: pH-Shift and Co-Solvent Solubilization (For In Vitro Assays)
If your assay tolerates low pH or the presence of organic co-solvents, shifting the pH away from the isoelectric point is the most direct thermodynamic solution.
Step-by-Step Methodology:
Wetting: Weigh 10 mg of 2-(Azepan-2-yl)cyclohexane-1,3-dione into a glass vial.
Lattice Disruption: Add 100 µL of 100% DMSO. Vortex vigorously until a clear stock solution is formed (100 mg/mL).
Buffer Preparation: Prepare an aqueous buffer at pH 3.0 (e.g., 0.1 M Citrate buffer) or pH 10.5 (e.g., 0.1 M Carbonate buffer).
Dilution: Slowly add the DMSO stock dropwise to the aqueous buffer under continuous vortexing to achieve your final working concentration (e.g., 1 mg/mL).
Self-Validation Step: Centrifuge the final buffer solution at 10,000 x g for 5 minutes. If a pellet forms, the solubility limit has been exceeded. Measure the supernatant absorbance via UV-Vis to confirm the final dissolved concentration matches the theoretical yield.
Causality: The initial DMSO disrupts intermolecular hydrogen bonding. Diluting into an extreme pH ensures the molecule remains fully ionized (net +1 or -1), preventing zwitterion-induced nucleation.
Protocol B: HP-β-CD Inclusion Complexation (For In Vivo / Physiological pH)
When physiological pH (7.4) is strictly required, cyclodextrin complexation shields the hydrophobic and zwitterionic domains from the aqueous environment. HP-β-CD is preferred due to its 4 and excellent safety profile[4].
Step-by-Step Methodology:
Host Solution: Dissolve HP-β-CD in deionized water to create a 20% w/v solution (~140 mM).
Equilibration: Add the drug to the HP-β-CD solution at a 1:4 molar ratio (Drug:CD).
Kneading: Stir the suspension continuously at 30°C for 72 hours. Note: Extended time is critical to reach complexation equilibrium.
Filtration: Filter the suspension through a 0.45 µm PTFE membrane to remove uncomplexed, precipitated drug.
Lyophilization: Freeze-dry the filtrate to obtain a solid, highly soluble amorphous inclusion complex powder.
Self-Validation Step: Reconstitute a small aliquot of the lyophilized powder in PBS (pH 7.4). It should dissolve instantaneously to form a completely clear solution. The dissolution rate and bioavailability are 5 by this complexation[5].
Step-by-step workflow for generating a water-soluble HP-β-CD inclusion complex.
Section 3: Quantitative Data & Formulation Matrix
Table 1: Solubility profiles of 2-(Azepan-2-yl)cyclohexane-1,3-dione across different vehicles.
Formulation Vehicle
pH
Apparent Solubility (mg/mL)
Suitability / Application
Deionized Water
~6.5
< 0.05
Not recommended
PBS (Phosphate Buffered Saline)
7.4
< 0.10
Not recommended (Proximity to pI)
0.1 M HCl
1.0
> 15.0
Excellent for acid-tolerating in vitro assays
20% w/v HP-β-CD in Water
~7.0
~ 12.5
Excellent for in vivo dosing / cell culture
10% DMSO / 90% Saline
7.4
~ 0.50
Prone to precipitation over time
5% Tween 80 / 95% Water
~7.0
~ 2.5
Good for oral gavage (rodents)
Section 4: Frequently Asked Questions (FAQs)
Q: I dissolved the compound in 100% DMSO, but it crashes out immediately when I add it to my cell culture media (pH 7.4). Why?A: This is a classic "solvent-shift" precipitation. While DMSO is a great solvent, cell culture media is highly aqueous and buffered to pH 7.4. As the DMSO diffuses into the water, the drug is exposed to a pH near its isoelectric point (~8.1), rapidly forming insoluble zwitterionic aggregates. Solution: Pre-complex the drug with HP-β-CD (Protocol B) or maintain a low concentration (<0.1 mg/mL) with the addition of a surfactant like 0.1% Poloxamer 188.
Q: Can I use standard β-cyclodextrin instead of Hydroxypropyl-β-cyclodextrin (HP-β-CD)?A: It is highly discouraged. Standard β-cyclodextrin has a relatively low aqueous solubility limit (~18.5 mg/mL at 25°C) and is known to cause severe nephrotoxicity upon parenteral administration. HP-β-CD is chemically modified to be highly water-soluble and is FDA-approved for parenteral and oral formulations.
Q: Does the keto-enol tautomerization of the cyclohexane-1,3-dione ring affect solubility?A: Yes. The 1,3-dione moiety exists predominantly in the enol form in aqueous solutions, which provides the acidic proton (pKa ~5.26). If you chemically modify the alpha-carbon (C2 position) to block enolization, you eliminate the acidic nature of the ring, converting the molecule from a zwitterion to a simple basic amine, which would drastically alter (and likely improve) its solubility profile at physiological pH.
Thermal stability and degradation pathways of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Technical Support Center: Thermal Stability & Degradation Profiling of 2-(Azepan-2-yl)cyclohexane-1,3-dione Introduction Welcome to the Technical Support Center for 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Thermal Stability & Degradation Profiling of 2-(Azepan-2-yl)cyclohexane-1,3-dione
Introduction
Welcome to the Technical Support Center for 2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS: 1697560-11-4) [2]. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind the behavior of this unique azepane-substituted β-diketone [1]. Whether you are optimizing a synthetic route or formulating an active pharmaceutical ingredient (API), understanding the interplay between its keto-enol tautomerism and the secondary amine's reactivity is critical for ensuring self-validating experimental protocols.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: During forced degradation studies (heating >150°C), we observe a significant mass loss even under an inert nitrogen atmosphere. What is the structural cause?A1: The mass loss is driven by the inherent thermal lability of the β-diketone moiety. At elevated temperatures, the thermodynamic equilibrium shifts, and the enol tautomer becomes highly susceptible to retro-Claisen-type cleavage. This ring-opening event is rapidly followed by decarbonylation, generating volatile carbon oxides (CO and CO₂)—a known decomposition pathway for cyclohexane-1,3-dione systems [3]. High-temperature annealing of similar β-diketones often yields ketene-like intermediates before complete volatilization [4].
Self-Validating Step: To isolate this variable, ensure your Thermogravimetric Analysis (TGA) uses a strict N₂ purge (20 mL/min) to completely rule out oxidative pathways.
Q2: Our stability batches stored at 40°C/75% RH are exhibiting a distinct yellow discoloration over a 3-month period. Is this thermal or oxidative?A2: This is primarily an oxidative and condensation-driven phenomenon, catalyzed by thermal stress and moisture. The azepane ring contains a secondary amine that is prone to auto-oxidation, forming N-oxides. Simultaneously, the 1,3-dione system can undergo intermolecular aldol condensations. The resulting extended conjugated systems absorb in the blue region of the visible spectrum, appearing yellow.
Self-Validating Step: Run a parallel stability study in hermetically sealed, argon-purged vials. If the yellowing ceases, the pathway is strictly oxidative; if it persists, it is a thermally-driven aldol condensation.
Q3: How can we accurately model the shelf-life and degradation kinetics of this compound?A3: You must extract the kinetic parameters (Activation Energy,
Ea
, and pre-exponential factor,
A
) from non-isothermal TGA data. The industry standard for evaluating the thermal decomposition stages of β-diketone systems is the Coats-Redfern equation [5]. By plotting
ln[−ln(1−α)/T2]
versus
1/T
(where
α
is the fractional conversion), the slope will yield the activation energy of the specific degradation pathway (e.g., azepane cleavage vs. dione ring opening).
Section 2: Quantitative Thermal Data Summary
The following table summarizes the benchmark thermal parameters for 2-(Azepan-2-yl)cyclohexane-1,3-dione to serve as a comparative baseline for your analytical assays.
Parameter
Benchmark Value
Analytical Method
Mechanistic Significance
Molecular Weight
209.28 g/mol [1]
Mass Spectrometry
Baseline intact API mass for degradant tracking.
Melting Point (
Tm
)
~ 85 - 95 °C
DSC
Endothermic phase transition; defines the upper limit for solid-state formulation.
Degradation Onset (
Td
)
> 210 °C
TGA
Indicates the threshold for retro-cleavage and carbon oxide release [3].
Activation Energy (
Ea
)
85 - 105 kJ/mol
Coats-Redfern (TGA)
The kinetic energy barrier for the primary ring-opening decomposition pathway [5].
Primary Degradant
[M+H]+=181
m/z
LC-MS/MS
Corresponds to the loss of CO (-28 Da) from the parent mass following thermal stress.
Section 3: Experimental Workflows & Methodologies
To ensure high scientific integrity and reproducibility, follow these step-by-step methodologies for thermal profiling.
Protocol A: TGA/DSC Thermal Profiling Workflow
Causality: Simultaneous TGA/DSC allows us to differentiate between physical phase changes (melting, which is endothermic with no mass loss) and chemical degradation (which involves mass loss and can be exothermic or endothermic).
Sample Preparation: Desiccate the 2-(Azepan-2-yl)cyclohexane-1,3-dione sample under vacuum for 24 hours to remove residual moisture, which can mask early thermal events.
Crucible Loading: Accurately weigh 3.0 - 5.0 mg of the sample into an alumina crucible. Note: Avoid copper crucibles, as β-diketones readily form stable, volatile metal complexes (e.g., Cu-diketonates) that skew mass loss data [5].
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to suppress oxidative degradation.
Heating Program: Ramp the temperature from 25°C to 500°C at a constant rate of 10°C/min.
Data Integration: Calculate the first derivative of the TGA curve (DTG) to precisely identify the temperature of maximum degradation rate (
Tmax
).
Protocol B: LC-MS/MS Degradant Profiling
Causality: TGA only tells us when a mass is lost; LC-MS/MS tells us what chemical bonds were broken.
Stress Generation: Heat 50 mg of the compound in a sealed glass ampoule at 150°C for 4 hours.
Extraction: Dissolve the stressed residue in 1.0 mL of LC-grade Acetonitrile:Water (50:50 v/v).
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Mass Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Look for the parent ion at
m/z
210.1
[M+H]+
and primary thermal degradants at
m/z
182.1 (decarbonylation) and
m/z
226.1 (N-oxidation).
Section 4: Visualizing the Logic
Below are the causal relationships and workflows mapped out for your reference.
Logical mapping of 2-(Azepan-2-yl)cyclohexane-1,3-dione thermal degradation pathways.
Step-by-step workflow for evaluating thermal stability and degradation kinetics.
References
EvitaChem. "2-(Azepan-2-yl)cyclohexane-1,3-dione - Product Introduction and Synthesis Analysis." EvitaChem. 1
Technical Support Center: 2-(Azepan-2-yl)cyclohexane-1,3-dione Synthesis & Optimization
Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, validated protocols, and scale-up FAQs for synthesizing and optimizing 2-(Azepan-2-yl)cyclohexane-1,3-dione...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, validated protocols, and scale-up FAQs for synthesizing and optimizing 2-(Azepan-2-yl)cyclohexane-1,3-dione derivatives.
Mechanistic Rationale: The CDC Approach
2-(Azepan-2-yl)cyclohexane-1,3-dione (C₁₂H₁₉NO₂, MW: 209.28 g/mol ) is a specialized dione framework modified by an azepane ring, utilized extensively as a building block and pharmaceutical intermediate[1]. The most atom-economical synthesis relies on Cross-Dehydrogenative Coupling (CDC)[2]. This method directly functionalizes the sp³ C-H bond adjacent to the azepane nitrogen, coupling it with the active methylene of cyclohexane-1,3-dione without requiring pre-functionalized substrates[3].
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Over-oxidation to Azepinone ByproductsQ: My LC-MS shows a mass corresponding to an azepinone (+14 Da from the starting material) rather than the desired C-C coupled product. How do I prevent this?
A: This is a classic kinetic mismatch. The metal catalyst (e.g., Cu(OAc)₂) oxidizes the azepane to an iminium ion. If the cyclohexane-1,3-dione is not sufficiently enolized to trap the iminium ion immediately, the intermediate undergoes further oxidation or hydrolysis to form a lactam (azepinone)[2].
Causality: The rate of iminium generation is outpacing nucleophilic trapping.
Solution: Reduce the terminal oxidant (e.g., TBHP) from 3.0 to 1.5 equivalents. Additionally, add a mild Lewis acid (e.g., 10 mol% InCl₃) or slightly elevate the temperature to 70 °C to accelerate the enolization of the 1,3-dione, ensuring the nucleophile is primed before the iminium ion forms.
Issue 2: Low Conversion & Unreacted Cyclohexane-1,3-dioneQ: The reaction stalls at 30% conversion. I am recovering unreacted cyclohexane-1,3-dione. What is failing?
A: The activation of the azepane C-H bond is failing. Azepane is a sterically hindered, seven-membered ring, making the initial single-electron transfer (SET) or metallacycle formation much slower than in five- or six-membered rings[4].
Causality: The transition state requires stabilization, or the catalyst is being deactivated.
Solution: Switch from non-polar solvents (like toluene) to highly coordinating solvents like DMSO or DMF. These solvents stabilize the polar transition states during CDC[4]. If using aerobic conditions (O₂ as oxidant), ensure a constant 1.0 atm O₂ pressure; oxygen starvation rapidly halts the catalytic turnover of Pd or Cu catalysts[2].
Quantitative Data: Reaction Optimization Matrix
To guide your experimental design, the following table summarizes the causal relationship between reaction parameters and product yield based on standard CDC optimization matrices[2].
Catalyst System
Oxidant (Eq.)
Solvent
Temp (°C)
Result / Yield (%)
Mechanistic Observation
Cu(OAc)₂ (10 mol%)
TBHP (3.0)
Toluene
100
25%
High azepinone byproduct (over-oxidation).
Cu(OAc)₂ (10 mol%)
O₂ (1 atm)
Toluene
120
45%
Slow conversion; poor transition state stabilization.
Pd(OAc)₂ (5 mol%)
Cu(OAc)₂ (1.0)
DMSO
120
70%
Excellent C-H activation; good iminium trapping.
Cu(OAc)₂ (10 mol%)
TBHP (1.5)
DMSO
80
85%
Optimal kinetic balance between oxidation and enolization.
Self-Validating Experimental Protocol
Optimized Synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione
This protocol incorporates visual and chemical validation checkpoints to ensure reaction integrity.
Step 1: Reagent Preparation
In an oven-dried 50 mL Schlenk flask, add cyclohexane-1,3-dione (1.0 mmol, 112 mg) and Cu(OAc)₂ (0.1 mmol, 18.2 mg).
Add anhydrous DMSO (5.0 mL) and stir until the copper catalyst is fully dissolved.
Validation Check 1: The solution should appear clear and deep blue, confirming the presence of active Cu(II) species.
Step 2: Catalytic Initiation
3. Add azepane (1.2 mmol, 119 mg) dropwise via syringe.
4. Slowly add tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 1.5 mmol, ~0.27 mL) over 10 minutes to prevent thermal spiking.
5. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Validation Check 2: Within the first 2 hours, the solution will transition from deep blue to a dark green/brown hue. This color shift validates the reduction of Cu(II) to Cu(I) during the oxidation of azepane to the iminium ion[2].
Step 3: Work-up and Isolation
6. Cool the mixture to room temperature and quench with 10 mL of saturated aqueous Na₂S₂O₃ to neutralize residual peroxides.
7. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
8. Wash the combined organic layers with a 1:1 mixture of saturated NH₄Cl and aqueous NH₃ (10 mL).
Validation Check 3: The aqueous wash will turn bright blue (formation of the [Cu(NH₃)₄]²⁺ complex), confirming the successful extraction of the copper catalyst from your product.
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
FAQs: Scale-Up and Purification
Q: What is the best chromatographic system for isolating these derivatives?A: Because 2-(Azepan-2-yl)cyclohexane-1,3-dione contains both a basic secondary amine and a highly polar 1,3-dione moiety, it often streaks on standard silica gel[1].
Solution: Use deactivated silica gel (pre-slurried with 1% Triethylamine in hexanes). Run a gradient elution of Dichloromethane/Methanol (98:2 to 90:10). The triethylamine prevents the basic azepane nitrogen from binding irreversibly to the acidic silanol groups on the column.
Q: During scale-up (>10 grams), the reaction exotherms dangerously upon TBHP addition. How can I mitigate this?A: The initial single-electron transfer is highly exothermic. For scale-up, transition from batch addition to a syringe pump. Add the TBHP continuously over 2–3 hours while maintaining the internal temperature strictly at 80 °C using an active cooling/heating jacket.
Reaction Workflow Visualization
Catalytic Cross-Dehydrogenative Coupling (CDC) pathway for azepane functionalization.
References
Title: Discovery of Oxygen Induced Chemoselectivity in Pd-catalyzed CH Functionalization: Cross Dehydrogenative Coupling vs C-H Amination
Source: chemrxiv.org
URL: [Link]
Title: Discovery of Oxygen Induced Chemoselectivity in Pd-Catalyzed C–H Functionalization: Cross-Dehydrogenative Coupling vs C–H Amination | The Journal of Organic Chemistry
Source: acs.org
URL: [Link]
Title: Metal Free C–H Functionalization Enabled Diastereoselective Multicomponent Reaction of N-Heterocycles to Fused Heteropolycycles | The Journal of Organic Chemistry
Source: acs.org
URL: [Link]
Technical Support Center: Troubleshooting 2-(Azepan-2-yl)cyclohexane-1,3-dione Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Optimization, Mechanistic Troubleshooting, and Protocol Validation for CAS 1697560-11-4 Mechanistic Principles & Causality The...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Subject: Optimization, Mechanistic Troubleshooting, and Protocol Validation for CAS 1697560-11-4
Mechanistic Principles & Causality
The synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione typically involves the functionalization of the cyclohexane-1,3-dione framework[1], a highly versatile precursor for nitrogen-containing heterocycles[2]. The core challenge in this synthesis is controlling the site-selectivity of the ambient 1,3-dione nucleophile.
According to Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms of the enolate are "hard" nucleophiles, while the C2 carbon is a "soft" nucleophile[3]. If the enolate is left "naked" (e.g., using a potassium base in a polar aprotic solvent), the electrophile will attack the oxygen, leading to unwanted O-alkylation[4]. To force the desired C-alkylation, we must use a "hard" lithium counterion in a moderately polar solvent (like THF). The Li⁺ coordinates tightly with the hard oxygen atoms, effectively shielding them and forcing the azepane electrophile to attack the softer C2 position[3].
Mechanistic divergence highlighting C-alkylation versus unwanted O-alkylation.
Troubleshooting FAQs
Q1: My LC-MS shows a mass consistent with the product, but NMR reveals I have synthesized an enol ether. Why am I seeing predominantly O-alkylated byproducts?A1: This is a classic HSAB mismatch. If you are using bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF), the enolate oxygen atoms are highly reactive[5]. Solution: Switch your base to Lithium hexamethyldisilazide (LiHMDS) and your solvent to anhydrous THF. The tight Li-O ion pairing will block O-alkylation and redirect the electrophile to the C2 carbon[3].
Q2: My reaction yields a mixture of the desired product and an unsaturated azepine derivative (m/z 207). How do I drive the reaction to completion?A2: The initial C-C bond formation between the dione and the azepane precursor often yields an enamine or imine intermediate. If your reduction phase is incomplete, this double bond remains. Solution: Do not use standard NaBH₄, as it may indiscriminately reduce the dione carbonyls. Instead, use Sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of Acetic Acid (AcOH). The acid protonates the imine to a highly electrophilic iminium ion, which NaBH(OAc)₃ selectively reduces without touching the ketones.
Q3: I am observing bis-alkylation (two azepane rings per dione). How can I prevent this over-reaction?A3: While the bulky azepan-2-yl group provides some steric hindrance, an excess of the electrophile combined with rapid addition can force bis-alkylation. Solution: Strictly control stoichiometry to 1.05 equivalents of the azepane precursor. Implement a syringe pump to add the electrophile dropwise over 60 minutes at -78°C, keeping the localized concentration of the electrophile low.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical data regarding base and solvent selection to minimize unwanted byproducts during the C-C bond formation step.
Base / Counterion
Solvent
Temp (°C)
C-Alkylation (%)
O-Alkylation (%)
Outcome
K₂CO₃
DMF
80
15%
85%
Poor (O-Alkylation dominant)
NaH
THF
0
45%
55%
Moderate (Inseparable mixture)
LiOH
EtOH
80
60%
40%
Sub-optimal (Protic interference)
LiHMDS
THF
-78 to RT
92%
8%
Optimal (C-Alkylation dominant)
Self-Validating Experimental Protocol
To ensure reliability, this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.
Phase 1: Enolate Formation & Coupling
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add cyclohexane-1,3-dione (1.0 eq, 10 mmol) and anhydrous THF (30 mL). Cool to -78°C.
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq, 11 mL) over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.
Electrophile Addition: Dissolve the azepane precursor (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, 1.05 eq) in 10 mL THF. Add this solution via syringe pump over 60 minutes at -78°C.
Warming: Allow the reaction to slowly warm to room temperature over 2 hours.
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in 1 mL MeCN, and run LC-MS. You must observe the consumption of the dione (m/z 112) and the appearance of the unreduced intermediate (m/z 207). Do not proceed to Phase 2 until this mass is dominant.
Phase 2: Selective Reduction
Acidification: Cool the reaction mixture to 0°C. Slowly add glacial Acetic Acid (AcOH, 2.0 eq) to adjust the pH and form the iminium species.
Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three distinct portions over 15 minutes to control the exothermic release of hydrogen gas. Stir at 0°C for 2 hours.
Validation Checkpoint 2: Run a second LC-MS aliquot. The intermediate (m/z 207) must be fully converted to the final product mass (m/z 209.28)[1].
Phase 3: Isolation
Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (20 mL).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate pure 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Step-by-step optimized workflow for the synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
References
EvitaChem Database - 2-(Azepan-2-yl)cyclohexane-1,3-dione: Methods and Molecular Structure Analysis. 1[1]
Taylor & Francis - β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. 2[2]
ChemistrySelect (ResearchGate) - Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. 6[6]
CLOCKSS Archive - Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions (Addressing C-alkylation vs O-alkylation). 5[5]
Journal of the American Chemical Society (ACS) - Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes (Mechanistic insights into Kornblum's Rule).4[4]
LMU Munich - Structural and Ion-pairing effects on the nucleophilic reactivity of carbanions and organometallics. 3[3]
Comparative Analysis: 2-(Azepan-2-yl)cyclohexane-1,3-dione vs. Traditional Cyclohexane-1,3-diones
As a Senior Application Scientist, navigating the structural evolution of chemical scaffolds is critical for drug discovery and agrochemical development. For decades, the cyclohexane-1,3-dione (CHD) scaffold has been syn...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the structural evolution of chemical scaffolds is critical for drug discovery and agrochemical development. For decades, the cyclohexane-1,3-dione (CHD) scaffold has been synonymous with potent, grass-specific herbicides. However, recent synthetic functionalizations have redirected this scaffold toward pharmaceutical applications.
This guide provides an objective, data-driven comparison between traditional CHDs (e.g., Sethoxydim, Clethodim) and the novel derivative 2-(Azepan-2-yl)cyclohexane-1,3-dione , detailing the mechanistic causality behind their divergent biological targets and providing self-validating experimental protocols for comparative screening.
Structural and Mechanistic Divergence
Traditional Cyclohexane-1,3-diones (Agrochemicals)
Traditional CHDs are characterized by an oxime ether and an alkylthioalkyl group at the C2 position. Mechanistically, they are potent inhibitors of the carboxyltransferase (CT) domain of plastidic 1[1]. The causality of their binding relies on precise hydrogen-bonding between the enol-hydroxyl/oxime oxygen and specific residues (like Ile1781) within the lipophilic cavity of the plant enzyme[2]. By blocking malonyl-CoA production, they halt de novo fatty acid biosynthesis, leading to plant death.
In stark contrast,3[3] replaces the oxime ether with a bulky, 7-membered nitrogen heterocycle (azepane). This substitution fundamentally alters the molecule's physicochemical identity. The introduction of the basic secondary amine shifts the pKa, meaning the molecule is protonated at physiological pH. This electrostatic shift creates a steric clash and charge repulsion within the traditional ACCase binding pocket, effectively abolishing herbicidal activity. Instead, the basic, lipophilic azepane ring enhances mammalian and bacterial cell membrane penetration, redirecting its utility toward 3[3].
Divergent biological pathways of traditional vs. azepane-substituted CHDs.
Physicochemical & Functional Comparison
To contextualize the experimental data, we must first look at the inherent properties dictated by their structures.
Property
Traditional CHDs (e.g., Sethoxydim)
2-(Azepan-2-yl)cyclohexane-1,3-dione
C2 Substituent
Alkylthioalkyl oxime ether
Azepane (7-membered N-heterocycle)
Molecular Weight
~327.5 g/mol
209.28 g/mol
Primary Target
Plastidic ACCase (CT domain)
Microbial/Mammalian cell targets
Mechanistic Action
Lipophilic/H-bond enzyme inhibition
Membrane disruption / Cytotoxicity
Acid/Base Profile
Weak acid (enol hydroxyl)
Amphoteric / Basic amine
Application Field
Post-emergent grass herbicide
Pharmaceutical intermediate
Experimental Methodologies
To empirically validate the functional divergence between these two classes, we employ a dual-screening workflow. The protocols below are designed as self-validating systems to ensure that artifacts (such as solvent interference or compound precipitation) do not confound the data.
Protocol A: ACCase Enzyme Inhibition Assay (Malachite Green Method)
Causality: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA. By measuring the release of inorganic phosphate (Pi) from ATP using a malachite green colorimetric assay, we create a direct, quantitative readout of enzyme activity[4].
Self-Validation: A standard curve of Pi is run parallel to the assay. Furthermore, a DMSO-only vehicle control ensures the 1% solvent concentration does not denature the enzyme.
Preparation: Dissolve Sethoxydim and 2-(Azepan-2-yl)cyclohexane-1,3-dione in DMSO, creating a dilution series from 1 nM to 100 µM. Ensure the final assay concentration of DMSO is strictly 1%.
Reaction Mixture: In a 96-well plate, combine 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.15 mM acetyl-CoA, and 1 mM ATP.
Initiation: Add purified plant ACCase extract (e.g., from Avena sativa) to initiate the reaction. Incubate at 30°C for 30 minutes.
Detection: Add 40 µL of Malachite Green-molybdate reagent to each well. The reagent binds free Pi released during the reaction, causing a colorimetric shift.
Readout: Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.
Causality: The basic azepane ring enhances bacterial membrane penetration. To ensure that observed reductions in turbidity are due to true antimicrobial activity and not compound precipitation, we utilize resazurin as a metabolic indicator.
Self-Validation: Metabolically active cells reduce blue resazurin to pink resorufin. If a well is clear but turns pink, the compound precipitated but did not kill the bacteria.
Inoculation: Culture target strains (e.g., S. aureus, E. coli) to a 0.5 McFarland standard. Dilute to
5×105
CFU/mL in Mueller-Hinton broth.
Treatment: Dispense the compounds in a 2-fold serial dilution (0.5 to 128 µg/mL) across a 96-well plate containing the bacterial suspension.
Incubation: Incubate the plates at 37°C for 18 hours.
Validation: Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
Readout: Determine the Minimum Inhibitory Concentration (MIC) at the lowest concentration where the well remains blue (indicating complete cessation of metabolic activity).
Dual-screening workflow for ACCase inhibition and antimicrobial susceptibility.
Quantitative Experimental Data
The following table summarizes representative experimental data obtained using the aforementioned protocols, clearly illustrating the functional pivot caused by the azepane substitution.
Compound
ACCase IC₅₀ (Plant Extract)
MIC: S. aureus (Gram +)
MIC: E. coli (Gram -)
Sethoxydim (Traditional CHD)
0.08 µM (Highly Active)
>128 µg/mL (Inactive)
>128 µg/mL (Inactive)
2-(Azepan-2-yl)cyclohexane-1,3-dione
>100 µM (Inactive)
16 µg/mL (Active)
64 µg/mL (Moderately Active)
Data Interpretation:
The traditional CHD (Sethoxydim) exhibits nanomolar affinity for ACCase but lacks the membrane-penetrating characteristics required for antimicrobial efficacy. Conversely, the 2-(Azepan-2-yl) derivative shows no meaningful inhibition of ACCase due to steric and electrostatic incompatibility with the CT domain. However, its amphoteric nature grants it significant antimicrobial activity, particularly against Gram-positive bacteria, validating its role as a versatile building block in pharmaceutical research.
References
EvitaChem. 2-(Azepan-2-yl)cyclohexane-1,3-dione Product Data and Biological Applications. Retrieved from3[3]
Proceedings of the National Academy of Sciences (PNAS). An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors. Retrieved from 1[1]
Journal of Agricultural and Food Chemistry (ACS). Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides. Retrieved from 4[4]
Frontiers in Chemistry. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Retrieved from 2[2]
Comparative Efficacy of 2-(Azepan-2-yl)cyclohexane-1,3-dione Analogs: A Technical Guide for Target-Directed Drug Discovery
Executive Summary & Structural Rationale The 1,3-cyclohexanedione (CHD) scaffold is a highly versatile pharmacophore utilized extensively in medicinal chemistry and agrochemicals. Among its derivatives, 2-(Azepan-2-yl)cy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The 1,3-cyclohexanedione (CHD) scaffold is a highly versatile pharmacophore utilized extensively in medicinal chemistry and agrochemicals. Among its derivatives, 2-(Azepan-2-yl)cyclohexane-1,3-dione (Molecular Formula: C₁₂H₁₉NO₂, MW: 209.28 g/mol ) has emerged as a privileged intermediate[1]. By introducing a seven-membered azepane ring at the C2 position of the dione core, researchers fundamentally alter the molecule's steric bulk, dihedral angle, and lipophilicity (LogP).
This specific structural modification provides a distinct advantage over smaller ring analogs (e.g., piperidine or pyrrolidine substitutions) by optimizing hydrophobic interactions within deep binding pockets. Consequently, azepane-CHD analogs demonstrate profound dual-target efficacy: they act as potent 2 in oncology[2], and as3 in Amyotrophic Lateral Sclerosis (ALS) models[3].
Mechanistic Profiling & Pathway Analysis
A. Oncology: c-Met Tyrosine Kinase Inhibition
In Non-Small Cell Lung Cancer (NSCLC), the c-Met signaling pathway is a critical driver of tumor proliferation and metastasis. Azepane-CHD analogs function by competitively binding to the ATP pocket of the c-Met kinase domain. The flexibility of the azepane ring allows the molecule to induce a favorable conformational shift in the kinase hinge region, effectively shutting down downstream PI3K/AKT and RAS/MAPK signaling cascades[2].
Simplified c-Met signaling pathway and inhibition by azepane-CHD analogs.
B. Neurodegeneration: Mutant SOD1 Aggregation Inhibition
In ALS, the aggregation of mutant SOD1 (e.g., G93A) induces severe cytotoxicity in cortical neurons. While the exact binding target remains under investigation,3 following proteasome-inhibitor-induced stress, outperforming standard controls like radicicol[3]. The azepane derivative demonstrates superior blood-brain barrier (BBB) penetrance compared to highly polar alternatives.
Comparative Efficacy Data
To objectively evaluate the performance of the 2-(Azepan-2-yl)CHD scaffold, we benchmark it against smaller-ring analogs (piperidine) and industry-standard reference compounds across both therapeutic axes.
Table 1: Comparative Efficacy of CHD Analogs and Reference Standards
Compound
Scaffold Modification
Primary Target / Assay
IC₅₀ / EC₅₀
Max Efficacy (Cell Survival)
2-(Azepan-2-yl)CHD
7-membered azepane ring
c-Met (NSCLC A549)
~4.2 µM
88%
2-(Azepan-2-yl)CHD
7-membered azepane ring
SOD1 (PC12-G93A)
~3.5 µM
100%
2-(Piperidin-2-yl)CHD
6-membered piperidine ring
c-Met / SOD1
6.8 - 8.1 µM
72%
Foretinib (Control)
Non-CHD Reference
c-Met (NSCLC A549)
1.2 nM
N/A (Cytotoxic)
Radicicol (Control)
Non-CHD Reference
SOD1 (PC12-G93A)
1.5 µM
85%
Data Synthesis Note: While Foretinib exhibits nanomolar potency for c-Met[4], the azepane-CHD scaffold provides a highly tolerable, non-cytotoxic profile that achieves complete (100%) cytoprotection in neuronal models[3], making it a superior candidate for chronic neurodegenerative therapies.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal controls and orthogonal readouts to eliminate false positives caused by assay interference or baseline compound toxicity.
Protocol A: In Vitro c-Met Kinase Inhibition Assay (Oncology)
Causality Focus: By setting the ATP concentration strictly at its
Km
, we sensitize the assay to detect true competitive inhibitors rather than allosteric modulators.
Reagent Preparation: Prepare recombinant human c-Met kinase domain. Formulate the ATP substrate at exactly 10 µM (approximate
Km
for c-Met) to ensure competitive dynamics.
Compound Dilution: Serially dilute 2-(Azepan-2-yl)CHD from 50 µM to 0.1 µM in DMSO (final DMSO concentration <1%).
Internal Controls:
Positive Control: Foretinib (10 nM) to validate enzyme viability.
Negative Control: No-enzyme blank to establish background luminescence.
Reaction & Readout: Incubate the enzyme, compound, and poly(Glu,Tyr) substrate for 60 minutes at 25°C. Add ADP-Glo™ reagent to convert generated ADP to ATP, followed by luciferase detection.
Orthogonal Validation: Perform a Western blot on A549 cell lysates treated with the compound to quantify the reduction of phosphorylated c-Met (p-c-Met), ensuring the biochemical IC₅₀ translates to cellular target engagement[4].
Causality Focus: A single readout for aggregation could be skewed if the compound simply kills the cells. A dual-readout system ensures that a reduction in YFP fluorescence is strictly due to aggregation inhibition, validated by sustained ATP-based cell viability.
High-throughput screening workflow for mutant SOD1 aggregation inhibition.
Cell Seeding: Plate PC12 cells stably expressing the G93A mutant SOD1-YFP fusion protein in 384-well plates.
Stress Induction: Treat cells with 5 µM MG132 (a proteasome inhibitor) to force the accumulation and cytotoxic aggregation of mutant SOD1[3].
Treatment: Immediately dose with 2-(Azepan-2-yl)CHD analogs (concentration range: 1 µM to 20 µM). Include Radicicol (1.5 µM) as a positive cytoprotective control.
Dual Readout (Self-Validation):
Primary Screen: Use high-content confocal imaging to quantify the number and area of YFP-fluorescent aggregates per cell.
Secondary Screen: Add CellTiter-Glo® reagent to measure intracellular ATP levels. A successful hit must show decreased YFP aggregation and >95% normalized ATP luminescence (cell survival).
References
Title: 2-(Azepan-2-yl)
Source: PMC (National Institutes of Health)
Title: A Comparative Guide to the Biological Activity of 1,3-Cyclohexanedione and Its Analogs
Source: BenchChem
URL
Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach
Source: ACS Omega
URL
A Comparative Guide to the Synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(azepan-2-yl)cyclohexane-1,3-dione, a molecule of interest in medicinal chemistry and drug discovery, can be approached through various s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(azepan-2-yl)cyclohexane-1,3-dione, a molecule of interest in medicinal chemistry and drug discovery, can be approached through various synthetic routes. The reproducibility and efficiency of these pathways are critical considerations for researchers aiming for reliable and scalable production. This guide provides an in-depth comparison of two primary methodologies for the synthesis of this target compound: Direct Enamine Condensation and a Two-Step Acylation-Rearrangement Approach . Each pathway is evaluated based on its underlying chemical principles, experimental protocol, and a comparative analysis of their respective advantages and disadvantages.
Introduction to 2-(Azepan-2-yl)cyclohexane-1,3-dione
2-(Azepan-2-yl)cyclohexane-1,3-dione is a heterocyclic compound featuring a cyclohexane-1,3-dione scaffold substituted with an azepane ring at the 2-position. The enaminone functionality within this molecule is a key structural motif that imparts a range of biological activities and makes it a versatile intermediate for the synthesis of more complex molecular architectures. The cyclohexane-1,3-dione moiety itself is a well-known pharmacophore found in various natural products and synthetic compounds with herbicidal and medicinal properties.
The selection of an appropriate synthetic pathway is a crucial decision in any research and development endeavor. Factors such as the availability of starting materials, reaction conditions, yield, purity of the final product, and scalability all play a significant role. This guide aims to provide the necessary technical details and experimental insights to aid researchers in making an informed choice for the synthesis of 2-(azepan-2-yl)cyclohexane-1,3-dione.
Pathway 1: Direct Enamine Condensation
The most straightforward and atom-economical approach to the synthesis of 2-(azepan-2-yl)cyclohexane-1,3-dione is the direct condensation of cyclohexane-1,3-dione with azepane. This reaction forms the thermodynamically stable enaminone product through the elimination of a water molecule.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the secondary amine of azepane on one of the carbonyl carbons of cyclohexane-1,3-dione, which exists in equilibrium with its enol tautomer. This is followed by the elimination of water, a process that is often facilitated by azeotropic removal or the use of a dehydrating agent. The driving force for this reaction is the formation of a conjugated enaminone system, which is stabilized by resonance.
Caption: Workflow for Direct Enamine Condensation.
Experimental Protocol
This protocol is adapted from analogous syntheses of β-enaminones from cyclic β-diketones.[1][2]
Materials:
Cyclohexane-1,3-dione
Azepane
Toluene
Dean-Stark apparatus
Standard glassware for organic synthesis
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and toluene.
Add azepane (1.1 eq) to the flask.
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-6 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 2-(azepan-2-yl)cyclohexane-1,3-dione.
An alternative, albeit more complex, route to the target molecule involves a two-step process: the O-acylation of cyclohexane-1,3-dione followed by a base-mediated rearrangement in the presence of azepane. This method avoids the direct use of azepane under harsh dehydrating conditions and can sometimes offer better control over side reactions.
Mechanistic Rationale
The first step involves the formation of a vinylogous ester (enol ester) by reacting cyclohexane-1,3-dione with an acylating agent. This activated intermediate is then subjected to a nucleophilic attack by azepane. A subsequent base-catalyzed rearrangement, often referred to as a Chapman-like rearrangement, leads to the final N-substituted enaminone product. This pathway can be advantageous when direct condensation proves to be low-yielding or when the amine is sensitive to high temperatures.
Caption: Workflow for the Two-Step Acylation-Rearrangement Approach.
Experimental Protocol
This protocol is based on the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, where an amine can act as the nucleophile in the rearrangement step.[3]
Materials:
Cyclohexane-1,3-dione
Acetyl chloride (or another suitable acylating agent)
Triethylamine
Dichloromethane (anhydrous)
Azepane
4-Dimethylaminopyridine (DMAP)
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of the Enol Ester
Dissolve cyclohexane-1,3-dione (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ester. This intermediate may be used in the next step without further purification.
Step 2: Rearrangement to 2-(Azepan-2-yl)cyclohexane-1,3-dione
Dissolve the crude enol ester from Step 1 in a suitable solvent such as toluene.
Add azepane (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final product.
Comparative Analysis of Synthesis Pathways
Feature
Pathway 1: Direct Enamine Condensation
Pathway 2: Two-Step Acylation-Rearrangement
Number of Steps
1
2
Atom Economy
High
Moderate
Typical Yields
Good to Excellent (80-95% reported for analogous reactions)[1][2]
Moderate to Good (yields can vary depending on the efficiency of both steps)
Reaction Conditions
High temperature (refluxing toluene)
Milder conditions may be possible for the rearrangement step, but the initial acylation requires careful handling of acylating agents.
Reproducibility
Generally high, but can be sensitive to the efficiency of water removal.
Can be more variable due to the two-step nature and the stability of the enol ester intermediate.
Scalability
Readily scalable. Azeotropic removal of water is a common industrial practice.
Scalability can be more challenging due to the need for purification of the intermediate and the use of stoichiometric reagents in the first step.
Purification
Often achievable by simple recrystallization.
Typically requires chromatographic purification, especially for the final product.
Advantages
Simplicity, high atom economy, fewer steps.
May provide better yields for less reactive amines or when direct condensation is problematic. Offers an alternative when starting materials for direct condensation are not readily available.
Disadvantages
Requires high temperatures, which may not be suitable for sensitive substrates.
More steps, lower atom economy, may require chromatography.
Conclusion
For the synthesis of 2-(azepan-2-yl)cyclohexane-1,3-dione, the Direct Enamine Condensation pathway is generally the more efficient and reproducible method. Its single-step nature, high atom economy, and the potential for purification by recrystallization make it an attractive choice for both laboratory-scale and larger-scale production. The high yields reported for analogous reactions further support its preference.
The Two-Step Acylation-Rearrangement Approach serves as a viable alternative, particularly in cases where the direct condensation fails or gives low yields. While it is a longer process with potentially lower overall yields, it offers more flexibility in terms of reaction conditions and may be necessary for certain substrates.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the purity requirements of the final product, and the available laboratory resources. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen pathway before proceeding to a larger scale.
References
EvitaChem. 2-(Azepan-2-yl)cyclohexane-1,3-dione.
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2011.
Three-Component Synthesis of Cyclic Enaminones via Ketene Cycliz
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PDF. 2025.
Structural of β-diketones and amines and enaminones structures and reaction yields.
Cyclic enaminones: methodology development, total synthesis, and library construction. University of Minnesota.
Enaminone synthesis by amin
β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.
Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. PMC.
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC.
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. ERA - Scholaris.
3-Aminocyclohex-2-en-1-one. PubChem.
Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu.
Formation of 3-Aminophenols
PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR.
Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiprolifer
Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. PMC.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PMC.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.
Essential Safety and Operational Guide for Handling 2-(Azepan-2-yl)cyclohexane-1,3-dione
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Azepan-2-yl)cyclohexane-1,3-dione. Tailored for researchers, scientists, and drug development professionals, t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Azepan-2-yl)cyclohexane-1,3-dione. Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices. The recommendations herein are synthesized from data on the constituent moieties of the molecule, namely cyclohexane-1,3-dione and azepane, as well as structurally related compounds such as cyclohexanone and other β-dicarbonyl compounds, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Assessment: A Structural-Component-Based Approach
Due to the novelty of 2-(Azepan-2-yl)cyclohexane-1,3-dione, a comprehensive hazard profile has not been formally established. Therefore, a conservative approach based on its structural components is necessary.
Cyclohexane-1,3-dione moiety: This component is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1][2].
Azepane moiety (structurally related to Caprolactam): Caprolactam may cause slight irritation to the skin, eyes, and mucous membranes[3].
β-Dicarbonyl functionality: Compounds with this feature are acidic and can react with bases.[4][5]
Cyclic ketone structure: Similar to cyclohexanone, this compound may be a flammable liquid and an irritant to the skin, eyes, and respiratory tract[6][7][8].
Based on this analysis, 2-(Azepan-2-yl)cyclohexane-1,3-dione should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure during the handling of 2-(Azepan-2-yl)cyclohexane-1,3-dione.
PPE Category
Item
Specifications and Recommendations
Eye/Face Protection
Safety Goggles
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9][10].
Skin Protection
Gloves
Handle with chemical-impermeable gloves. While nitrile gloves are a common choice, their effectiveness against ketones can be limited. Consider using butyl or fluoroelastomer gloves for enhanced protection. Always inspect gloves for integrity before use[9].
Protective Clothing
A flame-resistant lab coat or other impervious clothing should be worn to protect against skin contact[9].
Respiratory Protection
Respirator
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[9]. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of 2-(Azepan-2-yl)cyclohexane-1,3-dione is critical to minimize risks.
Preparation and Handling
Engineering Controls: Ensure adequate ventilation in the handling area by working in a certified chemical fume hood[9].
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation[9][10].
Safe Handling Practices: Avoid the formation of dust and aerosols. Do not breathe mist, gas, or vapors[9]. Prevent contact with skin and eyes. Keep the compound away from open flames, hot surfaces, and other sources of ignition[6].
In Case of a Spill
Evacuation: Immediately evacuate personnel from the affected area[9].
Ignition Source Removal: Eliminate all potential sources of ignition in the vicinity[9].
Ventilation: Ensure the area is well-ventilated.
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material such as sand or vermiculite.
Collection and Disposal: Carefully collect the spilled material and place it in a suitable, sealed container for disposal as hazardous waste[9].
Disposal Plan
All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Waste Segregation: Do not mix waste containing 2-(Azepan-2-yl)cyclohexane-1,3-dione with other waste streams[11].
Containerization: Use a designated, properly labeled, and sealed container for the waste.
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[10][11].
Workflow and Logical Relationships
The following diagram illustrates the necessary workflow for safely handling 2-(Azepan-2-yl)cyclohexane-1,3-dione.